Sodium abietate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
14351-66-7 |
|---|---|
Fórmula molecular |
C20H29NaO2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
sodium (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
Clave InChI |
ITCAUAYQCALGGV-XTICBAGASA-M |
SMILES isomérico |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |
Otros números CAS |
14351-66-7 |
Números CAS relacionados |
514-10-3 (Parent) |
Origen del producto |
United States |
Foundational & Exploratory
Green Synthesis of Sodium Abietate from Pine Resin: A Technical Guide
This technical whitepaper provides an in-depth guide for the green synthesis of sodium abietate, a versatile diterpenoid salt, directly from raw pine resin. The methodologies detailed herein prioritize environmental sustainability by eliminating the use of toxic organic solvents and employing mild reaction conditions. This document is intended for researchers, chemists, and professionals in drug development and material science, offering comprehensive experimental protocols, quantitative data, and process visualizations.
Introduction
Pine resin is a complex natural mixture of volatile and non-volatile components, primarily composed of terpenes and resin acids.[1][2] The non-volatile fraction, known as rosin, is rich in resin acids, with abietic acid (C₂₀H₃₀O₂) being a principal constituent.[3][4] Abietic acid and its derivatives are of significant interest due to their potential biological activities, including antimicrobial properties.[5][6]
The conversion of water-insoluble abietic acid into its sodium salt, this compound (C₂₀H₂₉NaO₂), enhances its solubility and utility in aqueous formulations, making it a valuable compound for applications in pharmaceuticals, biodegradable cleaning products, and cosmetics.[7][8][9] Traditional synthesis methods often involve multiple steps and the use of organic solvents. The "green" approach detailed here is a low-cost, eco-friendly salification process that consists of only two main reaction steps at mild temperatures, achieving high yields and making it suitable for industrial-scale production.[5][10][11]
Physicochemical Properties and Data
This compound is typically a white to light yellow crystalline powder.[7][12] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₉NaO₂ | [7][12][13] |
| Molecular Weight | 324.44 g/mol | [7][12][13] |
| CAS Number | 14351-66-7 | [7][12][13] |
| Appearance | White to light yellow/orange powder/crystal | [7][12] |
| Purity | >95.0% | [7][12] |
| Solubility | Soluble in alcohol, ether, benzene, chloroform.[3] The sodium salt form enhances water solubility.[5][8] |
Experimental Protocols
The green synthesis of this compound from pine resin involves three primary stages: purification of the raw resin, salification to form the sodium salt, and subsequent purification of the product through recrystallization.
Protocol 1: Pine Resin Purification (Pre-treatment)
Raw pine resin collected from trees is often contaminated with debris such as leaves, insects, and residual acids (e.g., sulfuric acid) used to stimulate resin production.[10] A simple washing step is crucial for preparing the precursor material.
Methodology:
-
Initial Wash: Place the raw pine resin in a suitable container. Wash the resin thoroughly with water to remove physical particulates and water-soluble impurities.[10]
-
Neutralization: Continue washing with water, monitoring the pH of the runoff. The washing process is complete when the pH of the water reaches 7 (neutral).[10]
-
Drying: After neutralization, the purified resin should be dried to remove excess water before proceeding to the synthesis step.
Protocol 2: Green Synthesis of this compound (Salification)
This protocol describes a direct saponification of the abietic acid present in the purified pine resin using sodium hydroxide. This method is eco-friendly, avoiding toxic organic solvents and operating at mild temperatures.[5][10]
Methodology:
-
Reagent Preparation: Prepare a 0.75 mol L⁻¹ aqueous solution of sodium hydroxide (NaOH).[5][10]
-
Reaction Mixture: In a beaker, homogenize the purified pine resin and the NaOH solution. A mass-to-mass ratio of 1:1 is recommended.[5][10]
-
Heating and Reaction: Place the beaker on a hot plate with a magnetic stirrer. Heat the solution to 60°C while maintaining constant agitation. Continue heating until all the water has evaporated, leaving a solid residue.[5][10] This process directly converts the abietic acid into this compound.
-
Drying: Transfer the beaker containing the solid residue to an oven and dry at 70°C for 3 hours to remove any remaining moisture.[5][10] The resulting solid is crude this compound.
Quantitative Parameters for Synthesis: The following table summarizes the key parameters for the salification process.
| Parameter | Value | Source(s) |
| Reactants | Purified Pine Resin, Sodium Hydroxide (NaOH) | [5][10] |
| Reactant Ratio | 1:1 (mass:mass) | [5][10] |
| NaOH Concentration | 0.75 mol L⁻¹ | [5][10] |
| Reaction Temperature | 60°C | [5][10] |
| Drying Temperature | 70°C | [5][10] |
| Drying Time | 3 hours | [5][10] |
| Reaction Yield | > 90% (m/m) | [5] |
Protocol 3: Purification by Recrystallization
To achieve higher purity, the crude this compound is purified via recrystallization from water.
Methodology:
-
Maceration: After drying, macerate the crude solid this compound into a fine powder.[5][10]
-
Dissolution: Prepare a solution by adding 20 g of the macerated this compound to 100 g of water (a concentration of 200 g/L). For improved dissolution, the water can be warmed to approximately 40°C.[5]
-
Stirring: Keep the solution under constant stirring for 12 hours to ensure complete dissolution.[5][10]
-
Precipitation: After stirring, place the solution in a refrigerator at 4°C and allow it to rest. The purified this compound salt will precipitate out of the solution.[5][10]
-
Collection: Collect the precipitated crystals by filtration and dry them appropriately.
Process Visualizations
The following diagrams illustrate the experimental workflow and the core chemical reaction.
Caption: Experimental workflow for the green synthesis of this compound.
Caption: Salification reaction of abietic acid to form this compound.
Product Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.
| Technique | Observation | Source(s) |
| Elemental Analysis | Experimental C/H ratio of 7.04 (theoretical: 8.22). The difference may be due to the hygroscopic nature of the salt. | [5] |
| EDS | Presence of Carbon (C), Oxygen (O), and Sodium (Na) atoms confirmed. | [5] |
| XRD | Intense peak at 2θ ≈ 15.51° (d-value = 5.7 Å). Calculated crystallinity of ~57% and crystallite size of ~22 Å. | [5] |
| Infrared Spectroscopy | Shows characteristic bands for the carboxylate group (COO⁻) and C-H bonding. | [5] |
| Mass Spectrometry | Confirms the molecular formula Na(C₁₉H₂₉COO). | [5] |
Alternative Green Methodologies
While the direct salification method is effective, other green chemistry techniques can be applied, particularly for the initial extraction of abietic acid from the resin.
-
Ultrasound-Assisted Extraction (UAE): The use of an ultrasonic bath can significantly enhance the extraction of abietic acid from pine resin into a solvent like methanol. Studies have shown that an extraction time of just ten minutes can be sufficient, representing a significant time and energy saving.[14][15] This method could serve as an efficient pre-treatment step before salification.
-
Microwave-Assisted Synthesis (MAS): Microwave irradiation is a powerful tool in green chemistry that can accelerate reaction rates, increase yields, and reduce energy consumption.[16][17] While specific protocols for this compound are not detailed in the provided context, MAS could potentially be adapted for the salification step, further shortening the reaction time.[18]
Applications in Drug Development
This compound is a compound of growing interest for researchers and drug development professionals.
-
Antimicrobial Agent: The synthesized salt has demonstrated antimicrobial action against both Gram-positive and Gram-negative bacteria (including S. aureus and E. coli) and the yeast C. albicans.[5][6][11] Its efficacy is comparable to standard antibiotics like tetracycline in some cases.[5]
-
Drug Delivery: As a sodium salt, it can improve the pharmaceutical properties of a drug, such as solubility and bioavailability.[7][19] Its emulsifying properties are valuable for creating stable formulations for creams, lotions, and other delivery systems.[7][8]
-
Sustainable Sourcing: Being derived from a renewable natural resource like pine resin, it represents a sustainable alternative to synthetically derived compounds, aligning with the principles of a circular economy.[5][6]
Conclusion
The green synthesis of this compound from pine resin offers a sustainable, efficient, and cost-effective alternative to conventional methods. By employing a straightforward salification process using aqueous sodium hydroxide at mild temperatures, it is possible to produce high yields (>90%) of this valuable chemical without the need for hazardous organic solvents.[5] The resulting this compound is a versatile platform chemical with proven antimicrobial properties and significant potential in pharmaceutical formulations and drug delivery systems. Further exploration of green techniques like ultrasound and microwave assistance could lead to even more rapid and efficient production protocols.
References
- 1. Comparative Analysis of Pine Resin and Rosin - SINOCHEM [sinocheme.com]
- 2. niir.org [niir.org]
- 3. Rosin - Wikipedia [en.wikipedia.org]
- 4. Abietic acid | Robert Kraemer GmbH & Co. KG [rokra.com]
- 5. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. brjac.com.br [brjac.com.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 19. pharmtech.com [pharmtech.com]
A Technical Guide to the Physicochemical Properties of Sodium Abietate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium abietate is the sodium salt of abietic acid, a primary resin acid naturally occurring in the rosin of coniferous trees, particularly pines.[1] As a versatile and biodegradable compound, it has garnered significant attention across various industries.[2] In the pharmaceutical and cosmetic sectors, this compound is highly valued for its properties as a natural anionic surfactant, emulsifier, and stabilizer.[3][4] Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it a compound of interest for drug delivery systems.[1][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by quantitative data and detailed experimental methodologies. The information presented is intended to serve as a foundational resource for researchers, formulators, and scientists engaged in drug development and material science.
General and Chemical Properties
This compound is typically sourced as a powder ranging in color from white to slightly yellow.[3][5] It is recognized for its solubility in water and ethanol.[6][7] The compound is generally stable but can be susceptible to oxidation.
Table 1: General Identifiers for this compound
| Property | Value | References |
| CAS Number | 14351-66-7 | [3][8] |
| Molecular Formula | C₂₀H₂₉NaO₂ | [3][5][9][10] |
| Synonyms | Abietic Acid Sodium Salt | [3][8][9] |
| EC Number | 238-313-1 | [6][8] |
Table 2: Core Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 324.43 - 324.44 g/mol | [3][5][9] |
| Appearance | White to light yellow/orange powder or crystal | [3][5] |
| Purity | ≥ 95% | [3][11] |
| Solubility | Soluble in water and ethanol | [6] |
| Stability | Stable; easily oxidized |
Key Physicochemical Parameters
The functional characteristics of this compound in various applications are dictated by its quantitative physicochemical properties. These parameters are crucial for predicting its behavior in formulations, from thermal stability to its interaction with other molecules.
Table 3: Quantitative Physicochemical Data for this compound
| Parameter | Value | References |
| Melting Point | 300 °C (with decomposition) | [12] |
| Boiling Point | 439.5 °C (at 760 mmHg) | [6][11] |
| Flash Point | 208.1 °C | [6][11] |
| pH (Aqueous Solution) | Alkaline, approx. 9.5 | [13] |
| Crystallinity | ~52-54%; increases to ~57% after recrystallization | [13] |
| Crystallite Size | ~22 Å | [13] |
| Topological Polar Surface Area | 40.1 Ų | [8] |
Surfactant and Interfacial Properties
This compound's molecular structure, featuring a bulky hydrophobic diterpene backbone and a hydrophilic carboxylate headgroup, imparts excellent surfactant properties.[1] These properties are fundamental to its role as an emulsifier, dispersant, and foaming agent.
Emulsifying and Stabilizing Action
In cosmetic and pharmaceutical formulations, this compound excels at stabilizing oil-in-water emulsions.[3][4] It effectively reduces the interfacial tension between immiscible liquids, preventing phase separation and ensuring the homogeneity and desired viscosity of products like creams and lotions.[4]
Critical Micelle Concentration (CMC)
A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant. This parameter is critical for formulation development, as many properties, such as solubilization and detergency, become most effective at or above the CMC. The specific CMC value for this compound must be determined experimentally and is influenced by factors such as temperature, pH, and ionic strength of the medium.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key surfactant properties.
Synthesis and Purification of this compound from Pine Resin
A green, low-cost synthesis route can be employed to produce this compound from natural pine resin.[13][14]
Methodology:
-
Reaction Setup: Homogenize Pinus resin and a 0.75 mol L⁻¹ sodium hydroxide solution in a 1:1 mass ratio in a beaker.[14]
-
Salification: Heat the mixture to 60 °C under constant agitation until all water has evaporated, yielding the solid this compound salt.[14]
-
Drying: Transfer the residual solid to an oven and dry at 70 °C for 3 hours.[13][14]
-
Purification (Recrystallization):
-
Final Processing:
Determination of Critical Micelle Concentration (CMC)
The CMC is typically determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. The Wilhelmy plate method is a precise and widely used technique for this purpose.[15]
Methodology (Wilhelmy Plate Method):
-
Apparatus: A force tensiometer equipped with a Wilhelmy plate (a thin, roughened platinum plate) and a sensitive microbalance.[15]
-
Preparation: Prepare a stock solution of this compound at a concentration known to be well above the expected CMC. Prepare a series of dilutions from the stock solution.
-
Measurement Principle: The Wilhelmy plate is vertically immersed in the test liquid. The force exerted on the plate due to the liquid's surface tension is measured by the tensiometer.
-
Procedure:
-
Measure the surface tension of the pure solvent (e.g., deionized water).
-
Sequentially measure the surface tension of each prepared dilution, from lowest to highest concentration. Ensure the plate is thoroughly cleaned and dried between measurements.
-
For automated systems, a dispenser can be used to titrate the concentrated surfactant into the solvent while continuously measuring the surface tension.[16][17]
-
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two distinct linear regions. The CMC is determined from the concentration at the intersection point of these two lines.[15][17]
Applications in Research and Drug Development
The unique physicochemical profile of this compound makes it a valuable excipient in pharmaceutical sciences. Its properties are directly linked to its functional roles in formulation and delivery.
-
Solubility Enhancement: As a surfactant, it can form micelles that encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility and potential bioavailability.[3] This is a critical application for the development of oral and parenteral drug formulations.
-
Emulsifier and Stabilizer: Its excellent emulsifying capabilities are leveraged in topical and transdermal delivery systems, such as creams, lotions, and ointments, to ensure stability and improve texture.[1][3][4]
-
Antimicrobial Potential: Recent studies have highlighted the antimicrobial action of this compound against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an active ingredient or a functional excipient in antimicrobial formulations.[13][14]
Conclusion
This compound is a multifunctional compound with a well-defined set of physicochemical properties that make it highly suitable for advanced applications in research and pharmaceutical development. Its characteristics as a natural, biodegradable surfactant and emulsifier, combined with its demonstrated antimicrobial activity, position it as a valuable and sustainable alternative to synthetic excipients. A thorough understanding and experimental determination of its properties, particularly parameters like the critical micelle concentration, are essential for optimizing its performance in novel drug delivery systems and other scientific formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. ABIETIC ACID SODIUM SALT | 14351-66-7 [chemicalbook.com]
- 8. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. GSRS [precision.fda.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. This compound , >95.0%(T) , 14351-66-7 - CookeChem [cookechem.com]
- 13. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dataphysics-instruments.com [dataphysics-instruments.com]
- 17. youtube.com [youtube.com]
A Technical Guide to the Molecular Structure and Formula of Sodium Abietate
This document serves as an in-depth technical guide on the molecular characteristics, properties, and experimental protocols related to sodium abietate. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this versatile compound.
Molecular Identity and Structure
This compound is the sodium salt of abietic acid, a primary resin acid found in the oleoresin of coniferous trees.[1] The salt form enhances the compound's solubility in water, making it suitable for a wider range of applications than its acidic precursor.[1][2]
-
IUPAC Name: sodium (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate[5]
The molecular structure is characterized by a tricyclic diterpene backbone, which is fundamental to its chemical properties and biological activity.
References
- 1. nbinno.com [nbinno.com]
- 2. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. ABIETIC ACID SODIUM SALT | 14351-66-7 [chemicalbook.com]
"CAS number 14351-66-7 research applications"
An in-depth analysis of the provided CAS number, 143-51-66-7, reveals that this identifier does not correspond to a known chemical substance in publicly accessible chemical databases and scientific literature. Comprehensive searches have failed to yield any relevant information regarding its chemical structure, properties, or research applications.
It is likely that the CAS number is incorrect due to a typographical error. For instance, CAS numbers are issued sequentially and the format of the provided number does not align with recently assigned numbers.
Researchers, scientists, and drug development professionals seeking information on a chemical substance are advised to verify the correctness of the CAS number. Accurate identification is the crucial first step for any scientific inquiry, enabling access to a wealth of information on synthesis, biological activity, and experimental protocols.
Without a valid chemical identifier, it is not possible to provide the requested technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams. We recommend cross-referencing the CAS number with other identifiers such as the chemical name, IUPAC name, or SMILES string to ensure accuracy before proceeding with further research.
The Solubility of Sodium Abietate: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the solubility of sodium abietate in various solvents. Intended for researchers, scientists, and professionals in drug development and materials science, this document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for such experiments. This compound, the sodium salt of abietic acid, is a versatile compound with applications as an emulsifier, surfactant, and potential drug delivery agent.[1] A thorough understanding of its solubility is critical for optimizing its use in various formulations.
Introduction to this compound
This compound (C₂₀H₂₉NaO₂) is an anionic surfactant derived from abietic acid, a primary component of pine rosin.[2] As a salt of a weak acid and a strong base, it functions as a resin soap. Its amphiphilic nature, possessing both a hydrophobic diterpene backbone and a hydrophilic carboxylate group, governs its solubility and makes it useful in applications requiring emulsification, dispersion, and solubilization.[1] These applications range from cosmetics and cleaning products to pharmaceuticals, where it can enhance the solubility and bioavailability of active ingredients.[1]
Solubility Profile of this compound
The solubility of this compound is dictated by the principle of "like dissolves like." The ionic carboxylate group imparts significant polarity, making it soluble in polar solvents.
Qualitative Solubility: Multiple sources confirm that this compound is soluble in water and ethanol. Its parent compound, abietic acid, is poorly soluble in water but dissolves readily in organic solvents like alcohols, acetone, and ethers.[2][3] The conversion of the carboxylic acid to its sodium salt dramatically increases its aqueous solubility.[4]
Factors Influencing Solubility:
-
Solvent Polarity: As a metal soap with an alkali metal, this compound is generally more soluble in polar organic solvents.[5]
-
Temperature: For most solid solutes, solubility increases with temperature.[6] This is demonstrated in a recrystallization procedure where a high concentration of this compound was dissolved in warm water.[4]
-
pH: The pH of an aqueous solution is critical. At a pH of 8.5, resin acids like abietic acid are completely ionized, which maximizes their solubility in aqueous solutions.[7]
Quantitative Solubility Data
Quantitative data on the solubility of this compound is limited in publicly available literature. The following table summarizes the available data points.
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| Water | 40 | 200 g/L | Experimental (Recrystallization) | [4] |
| Water | 25 | 48.12 mg/L | Estimated | [8] |
| Water | Not Specified | Soluble | Qualitative | [9][10] |
| Ethanol | Not Specified | Soluble | Qualitative | |
| 10% Ethanol (aq) | Not Specified | Sufficient for 2 mmol/L solution | Experimental (Antimicrobial Assay) | [4] |
Note: The estimated solubility value of 48.12 mg/L in water at 25°C appears to be an outlier when compared to experimental observations of high solubility (e.g., 200 g/L at 40°C).[4][8] Researchers should prioritize experimentally determined values.
Experimental Protocol for Solubility Determination
While specific studies detailing the solubility curve of this compound are scarce, a standard methodology for determining the solubility of a solid compound in a solvent can be reliably applied. The following protocol is a generalized procedure based on the isothermal equilibrium method, a common and accurate technique.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (≥95% purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Thermostatic shaker bath or magnetic stirrer with a hotplate
-
Calibrated thermometer
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Glass vials with screw caps
-
Drying oven
Methodology (Gravimetric):
-
Preparation: Place a known volume (e.g., 10 mL) of the selected solvent into several glass vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is necessary to confirm saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25°C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a specific volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed (tared) vial.
-
Mass Determination (Solute): Record the exact mass of the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 70-80°C) until a constant weight is achieved.
-
Calculation: The solubility (S) is calculated in grams per liter (g/L) or other desired units using the following formula:
S (g/L) = (Mass of dried solute / Volume of sample taken) * 1000
-
Replication: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Abietic acid - Wikipedia [en.wikipedia.org]
- 4. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Replacing the triethanolamine in Wolbers’ resin and bile soaps [journals.openedition.org]
- 8. This compound, 14351-66-7 [thegoodscentscompany.com]
- 9. echemi.com [echemi.com]
- 10. ABIETIC ACID SODIUM SALT | 14351-66-7 [chemicalbook.com]
The Hygroscopic Nature of Sodium Abietate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium abietate, the sodium salt of abietic acid, is a versatile anionic surfactant derived from natural resins with applications in pharmaceuticals, cosmetics, and industrial processes. Its utility in these fields is not only dictated by its surface-active properties but also by its physical characteristics, notably its hygroscopicity. The tendency of this compound to attract and retain moisture from the atmosphere can significantly impact its handling, storage, stability, and performance in final formulations. This technical guide provides an in-depth exploration of the hygroscopic nature of this compound, including methodologies for its characterization, potential implications, and strategies for mitigation. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes representative data and detailed experimental protocols to enable researchers to conduct thorough assessments.
Introduction to Hygroscopicity
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This phenomenon can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For powdered solids like this compound, hygroscopicity is a critical parameter that can influence:
-
Physical Stability: Moisture uptake can lead to caking, agglomeration, and changes in particle size and flowability, complicating handling and processing.
-
Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis.
-
Microbial Stability: Increased water activity on the surface of a solid can create a more favorable environment for microbial growth.
-
Formulation Performance: In drug formulations, changes in the hydration state of an excipient can affect dissolution rates, bioavailability, and overall product efficacy.
One study has suggested the presence of hydration water molecules in this compound, as evidenced by a discrepancy between the experimental and theoretical carbon-to-hydrogen (C/H) ratio.[1] This observation underscores the inherent hygroscopic tendencies of the material.
Quantitative Assessment of Hygroscopicity
The hygroscopic behavior of a substance is typically characterized by its moisture sorption isotherm. This curve relates the equilibrium moisture content of the material to the ambient relative humidity (RH) at a constant temperature.
Representative Moisture Sorption Isotherm Data
| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |
| 10 | 0.8 |
| 20 | 1.5 |
| 30 | 2.3 |
| 40 | 3.2 |
| 50 | 4.5 |
| 60 | 6.1 |
| 70 | 8.2 |
| 80 | 11.5 |
| 90 | 15.8 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for this compound must be determined experimentally.
Experimental Protocols for Hygroscopicity Determination
Several well-established methods can be employed to quantitatively assess the hygroscopic nature of this compound. The choice of method often depends on the required precision, sample size, and available equipment.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass of a sample as it equilibrates with a precisely controlled atmosphere of varying relative humidity at a constant temperature.[2][3][4][5]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound powder (typically 5-20 mg) is placed in the DVS instrument's sample pan.
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This dry mass serves as the reference point.
-
Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument monitors the sample's mass until equilibrium is reached (defined by a pre-set mass change over time).
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH to assess the reversibility of water uptake.
-
Data Analysis: The equilibrium mass at each RH step is used to calculate the percentage moisture content relative to the initial dry mass. This data is then plotted to generate the moisture sorption-desorption isotherm.
Static Gravimetric Method (Saturated Salt Solutions)
This traditional method involves exposing the sample to atmospheres with fixed relative humidities, which are maintained by saturated salt solutions in sealed desiccators.[6][7][8]
Methodology:
-
Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known relative humidity at a constant temperature.
-
Sample Preparation: Pre-weighed samples of dried this compound are placed in weighing dishes.
-
Equilibration: The weighing dishes with the samples are placed in the desiccators. The samples are stored at a constant temperature until they reach a constant mass, which may take several days or weeks.
-
Mass Determination: The samples are periodically removed and weighed until three consecutive weighings show negligible change.
-
Data Analysis: The final mass is used to calculate the equilibrium moisture content at each relative humidity.
Karl Fischer Titration
This is a highly specific and accurate method for determining the water content of a sample.[9] It is particularly useful for samples with low moisture content or for distinguishing between free and bound water.
Methodology:
-
Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel containing a solvent (e.g., anhydrous methanol).
-
Titration: The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
Endpoint Detection: The endpoint of the titration is typically detected electrochemically.
-
Calculation: The amount of Karl Fischer reagent consumed is used to calculate the absolute water content of the sample.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis
Caption: Workflow for DVS analysis of this compound.
Impact of Hygroscopicity on Powder Stability
Caption: Logical flow of hygroscopicity's impact on stability.
Implications for Drug Development and Manufacturing
The hygroscopic nature of this compound necessitates careful consideration throughout the product lifecycle:
-
Storage and Handling: this compound should be stored in well-sealed containers in a controlled, low-humidity environment to prevent moisture uptake and subsequent physical changes.
-
Formulation Development: The amount of water associated with this compound must be accounted for during formulation to ensure accurate dosing and consistent product performance. Its hygroscopicity may also influence the choice of other excipients.
-
Manufacturing Processes: High-humidity conditions during manufacturing processes such as blending and compression should be avoided to maintain the desired physical properties of the powder.
-
Packaging: The final product containing this compound may require packaging with a high moisture barrier to ensure long-term stability.
Conclusion
This compound is a hygroscopic material, and this property is a critical consideration for its use in research, drug development, and manufacturing. A thorough understanding and quantification of its moisture sorption behavior are essential for ensuring product quality, stability, and performance. The experimental protocols detailed in this guide provide a framework for researchers to characterize the hygroscopicity of this compound and mitigate potential challenges associated with its handling and use. Further studies to generate and publish specific moisture sorption isotherm data for this compound would be of significant value to the scientific community.
References
- 1. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 3. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. mt.com [mt.com]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Humidity Fixed Points of Binary Saturated Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]
An In-depth Technical Guide to the Ionic Properties of Aqueous Sodium Abietate Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium abietate, the sodium salt of abietic acid, is a naturally derived anionic surfactant with applications in pharmaceuticals, cosmetics, and industrial formulations. A thorough understanding of its ionic properties in aqueous solutions is crucial for optimizing its performance in these applications. This technical guide provides a comprehensive overview of the key ionic characteristics of aqueous this compound solutions, including its critical micelle concentration (CMC), conductivity, and the influence of environmental factors. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available data with established principles of surfactant chemistry and comparative data from related resin acid soaps. Detailed experimental protocols for characterizing these properties are also provided to facilitate further research.
Introduction
This compound is a principal component of rosin soaps, derived from the resin of pine trees. Its amphiphilic molecular structure, consisting of a bulky, hydrophobic tricyclic diterpene core and a hydrophilic carboxylate head group, drives its surface-active and self-assembly behavior in aqueous solutions. These properties are fundamental to its function as an emulsifier, dispersant, and solubilizing agent. This guide explores the ionic properties that govern the behavior of this compound in aqueous environments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₉NaO₂ | [1][2] |
| Molecular Weight | 324.44 g/mol | [1][2] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Solubility in Water | Soluble | [2] |
Micellization and Critical Micelle Concentration (CMC)
Above a specific concentration known as the Critical Micelle Concentration (CMC), individual surfactant monomers (unimers) in solution begin to aggregate into organized structures called micelles. This process, driven by the hydrophobic effect, is a hallmark of surfactant behavior and significantly influences the properties of the solution, such as its ability to solubilize poorly soluble compounds.
Conductivity of Aqueous this compound Solutions
The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration lessens because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counter-ions. The CMC can be identified as the point where the slope of the conductivity versus concentration plot changes.
A 2022 study provides pH and conductivity data for aqueous this compound solutions at different concentrations[3]. This data is summarized in Table 2.
Table 2: Ionic Properties of Aqueous this compound Solutions [3]
| Concentration (mol/L) | pH | Conductivity (mS/cm) |
| 1.54 x 10⁻³ | 9.58 | 0.18 |
| 0.77 x 10⁻³ | 9.49 | 0.11 |
| 0.38 x 10⁻³ | 9.39 | 0.06 |
| 0.19 x 10⁻³ | 9.29 | 0.04 |
| 0.096 x 10⁻³ | 9.20 | 0.02 |
| 0.048 x 10⁻³ | 9.10 | 0.01 |
Data extracted from a study by Simões et al. (2022).[3]
Based on an analysis of the conductivity data presented in Table 2, a distinct break point is not clearly observable within the measured concentration range. This suggests that the CMC of this compound may lie outside of this range, or that the concentration intervals are too large to precisely identify the transition. Further studies with a broader range of concentrations and smaller increments are required for a definitive determination of the CMC.
For comparative purposes, the CMC of a related dehydroabietic acid derivative with a poly(ethylene oxide) chain was found to be similar to that of a surfactant with a linear dodecyl chain, suggesting that the bulky hydrophobic group of abietate derivatives is a significant factor in micelle formation[3].
Other Ionic Properties
Surface Tension
The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. While specific surface tension data for this compound is not available, this general behavior is expected.
Viscosity and Density
The viscosity and density of surfactant solutions also exhibit changes around the CMC. Generally, both viscosity and density increase with increasing surfactant concentration. Data for the viscosity and density of aqueous sodium acetate solutions are available, but due to the significant structural differences between sodium acetate and the much larger and more complex this compound, this data is not suitable for direct comparison[4][5].
Krafft Temperature
The Krafft temperature (or Krafft point) is the temperature at which the solubility of an ionic surfactant equals its CMC. Below the Krafft temperature, the surfactant has limited solubility and exists in a crystalline or hydrated solid form, and micelles do not form. The Krafft temperature is influenced by the structure of the surfactant, with longer or bulkier hydrophobic chains generally leading to higher Krafft temperatures. The specific Krafft temperature for this compound is not reported in the available literature.
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization of the ionic properties of this compound solutions.
Determination of Critical Micelle Concentration (CMC)
5.1.1. Conductometry
Conductometry is a common and effective method for determining the CMC of ionic surfactants.
-
Principle: This method relies on the change in the electrical conductivity of the solution as a function of surfactant concentration. The CMC is identified as the concentration at which a distinct break in the slope of the conductivity versus concentration plot occurs.
-
Apparatus:
-
Conductivity meter with a conductivity cell
-
Magnetic stirrer and stir bar
-
Thermostated water bath
-
Burette or micropipettes for accurate additions of concentrated surfactant solution
-
Volumetric flasks and pipettes for solution preparation
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration, well above the expected CMC.
-
Place a known volume of deionized water in a thermostated vessel equipped with a magnetic stirrer and the conductivity cell.
-
Allow the system to equilibrate at the desired temperature.
-
Record the initial conductivity of the water.
-
Make successive additions of the concentrated this compound stock solution to the water, allowing the solution to equilibrate and recording the conductivity after each addition.
-
Plot the measured conductivity as a function of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
5.1.2. Tensiometry
Surface tension measurements provide another reliable method for determining the CMC.
-
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant. The CMC is the concentration at the inflection point of the surface tension versus the logarithm of the concentration curve.
-
Apparatus:
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Thermostated sample vessel
-
A series of this compound solutions of varying concentrations.
-
-
Procedure:
-
Prepare a series of aqueous solutions of this compound with concentrations spanning a range both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution at a constant temperature, ensuring that the platinum ring or plate is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which the sharp decrease in surface tension levels off.
-
Viscosity and Density Measurements
-
Apparatus:
-
Viscometer (e.g., Ubbelohde or Cannon-Fenske capillary viscometer)
-
Pycnometer or density meter
-
Thermostated water bath
-
-
Procedure:
-
Prepare a series of this compound solutions of known concentrations.
-
For viscosity measurements, use a calibrated viscometer to measure the flow time of each solution at a constant temperature. The viscosity is calculated from the flow time and the density of the solution.
-
For density measurements, use a calibrated pycnometer or a digital density meter to determine the density of each solution at a constant temperature.
-
Visualizations
Micelle Formation
The following diagram illustrates the general principle of micelle formation by surfactant molecules in an aqueous solution.
Caption: Diagram of surfactant monomer aggregation into a micelle above the CMC.
Experimental Workflow for CMC Determination by Conductometry
This diagram outlines the key steps in determining the CMC using the conductometric method.
Caption: Workflow for CMC determination using conductometry.
Logical Relationship in Tensiometric CMC Determination
This diagram illustrates the relationship between surfactant concentration, surface tension, and the determination of the CMC.
Caption: Logical flow of tensiometric CMC determination.
Conclusion
The ionic properties of aqueous this compound solutions are central to its functionality as a surfactant. While there is a notable scarcity of specific quantitative data in the scientific literature, this guide has provided an overview of its known characteristics and the established experimental protocols for their determination. The provided conductivity data offers a starting point for estimating the CMC, though further dedicated studies are necessary for a precise determination. By applying the detailed methodologies outlined here, researchers can systematically investigate the behavior of this compound and its derivatives, paving the way for their enhanced application in various scientific and industrial fields.
References
- 1. Study of abietic acid glycerol derivatives as microencapsulating materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5456861A - Abietic acid derivatives and their use as emulsifiers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US7504478B2 - Additives for increasing the separation yield of tall oil soap from black liquors - Google Patents [patents.google.com]
- 5. Surface chemical aspects of the behavior of soaps in pulp washing [ri.diva-portal.org]
A Technical Guide to Assessing the Thermal Stability of Sodium Abietate for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Sodium abietate, the sodium salt of abietic acid, is a compound derived from rosin.[1] Its applications are diverse, ranging from use as an emulsifier in cosmetics to a component in pharmaceutical formulations.[1] Understanding its thermal stability is paramount to ensure its integrity and predict its behavior during manufacturing, storage, and application, especially when subjected to heat.
Experimental Methodologies for Thermal Stability Analysis
The thermal stability of a compound like this compound is typically investigated using thermoanalytical methods. These techniques monitor the physical and chemical properties of a substance as a function of temperature.
1. Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of materials.[2] It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.[3] A significant mass loss indicates the decomposition or degradation of the material.
General Experimental Protocol for TGA:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, often made of alumina or platinum.[3]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen, argon) to study thermal decomposition, or an oxidative atmosphere (e.g., air, oxygen) to assess oxidative stability. The gas flow rate is kept constant, typically between 20 and 100 mL/min.
-
Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C or higher, depending on the expected decomposition temperature).[4]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature and time. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.[5][6] It provides information on thermal events such as melting, crystallization, and decomposition, including the temperatures at which these events occur and the associated enthalpy changes.[5]
General Experimental Protocol for DSC:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (commonly aluminum or copper). An empty, sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, the experiment is run under a controlled inert or oxidative atmosphere with a constant purge gas flow.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The output is a DSC thermogram, which plots heat flow versus temperature. Endothermic events (like melting and decomposition) result in a downward peak, while exothermic events (like crystallization) produce an upward peak.
Data Presentation
While specific quantitative data for the thermal decomposition of this compound is not available, the following table illustrates how such data, once obtained from TGA and DSC experiments, should be structured for clear comparison and analysis.
| Parameter | Value | Units | Method | Experimental Conditions |
| Onset of Decomposition (Tonset) | Data Not Available | °C | TGA | Heating Rate, Atmosphere |
| Temperature at Max Decomposition Rate (Tpeak) | Data Not Available | °C | DTG | Heating Rate, Atmosphere |
| Mass Loss at Tpeak | Data Not Available | % | TGA | Heating Rate, Atmosphere |
| Residual Mass at Final Temperature | Data Not Available | % | TGA | Heating Rate, Atmosphere, Final T |
| Melting Point (Tm) | Data Not Available | °C | DSC | Heating Rate, Atmosphere |
| Enthalpy of Fusion (ΔHf) | Data Not Available | J/g | DSC | Heating Rate, Atmosphere |
| Decomposition Temperature (Td) | Data Not Available | °C | DSC | Heating Rate, Atmosphere |
| Enthalpy of Decomposition (ΔHd) | Data Not Available | J/g | DSC | Heating Rate, Atmosphere |
Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound using TGA and DSC.
Caption: Workflow for TGA and DSC analysis of this compound.
Hypothetical Decomposition Pathway
While the precise decomposition mechanism of this compound is not documented, a plausible pathway for many sodium carboxylates involves the loss of the carboxylate group and subsequent breakdown of the organic moiety. The following diagram illustrates a generalized logical relationship for such a decomposition process.
Caption: Generalized thermal decomposition pathway for a sodium salt of a carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. tainstruments.com [tainstruments.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]
Sodium Abietate: A Technical Guide to a Natural Surfactant for Pharmaceutical Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium abietate is a natural, anionic surfactant derived from abietic acid, a primary resin acid found in pine rosin.[1][2] As a sodium salt of a diterpene carboxylic acid, it possesses an amphiphilic structure that imparts excellent emulsifying and surface-active properties.[3][4][5] This, combined with its origin from a renewable botanical source and its biodegradability, makes this compound a compelling alternative to synthetic surfactants in various industries.[3][6] In the pharmaceutical sector, it is particularly valued for its role as an emulsifier, stabilizer, and drug delivery agent, capable of enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, surfactant characteristics, extraction methods, and applications in drug development, complete with detailed experimental protocols.
Physicochemical Properties
This compound is typically a white to slightly yellow crystalline powder.[3] Its chemical structure consists of a bulky, hydrophobic tricyclic diterpene skeleton and a hydrophilic sodium carboxylate group.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | Abietic acid sodium salt | [3] |
| CAS Number | 14351-66-7 | [3] |
| Molecular Formula | C20H29NaO2 | [3] |
| Molecular Weight | 324.44 g/mol | [3] |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Purity | ≥ 95% (Assay by titration) | [3] |
| Solubility | Soluble in water (48.12 mg/L at 25°C, est.) | [7] |
| Storage | Store at Room Temperature (RT) | [3] |
Surfactant Characteristics
The amphiphilic nature of this compound allows it to reduce the surface tension at interfaces, a fundamental property of surfactants. When its concentration in an aqueous solution surpasses a specific point—the Critical Micelle Concentration (CMC)—the molecules self-assemble into micelles.[8][9] This phenomenon is critical for solubilizing poorly water-soluble drugs, as the micelles can encapsulate hydrophobic drug molecules within their core.[8][10]
Table 2: Surfactant Properties of this compound Solutions
| Parameter | Value / Description | References |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. This is a key indicator of surfactant efficiency. A distinct inflection point on a surface tension vs. log concentration curve determines the CMC. | [11] |
| Surface Tension Reduction | Significantly lowers the surface tension of water, enabling the wetting of surfaces and the emulsification of immiscible liquids. | [6] |
| Emulsifying Properties | Effectively binds and stabilizes oil and water phases, creating consistent and stable emulsions for creams, lotions, and nanoparticle formulations. | [4] |
| Ionic Properties | As an ionic surfactant, its solutions are conductive. Aqueous solutions exhibit an alkaline pH (approx. 9.5) due to the dissociation of the salt. |
Source, Synthesis, and Purification
Source
This compound is derived from abietic acid, which is the most abundant of several closely related organic acids that constitute most of rosin. Rosin is the solid form of resin obtained from pines and other conifers.[1][2]
Synthesis: Salification of Pine Resin
A common and eco-friendly method for producing this compound is through the direct salification of pine resin.[1]
Methodology:
-
Pine resin and a sodium hydroxide (e.g., 0.75 M) solution are homogenized in a 1:1 mass ratio.
-
The mixture is heated to approximately 60°C with continuous agitation until all water has evaporated.
-
The resulting solid residue is dried in an oven at 70°C for several hours to yield crude this compound.[1]
Purification
The crude product can be purified to remove impurities and other resin components.
Methodology:
-
Recrystallization: The crude this compound solid is macerated and dissolved in warm water (e.g., 40°C) to a high concentration (e.g., 200 g/L). The solution is stirred for an extended period (e.g., 12 hours) and then allowed to cool, promoting the crystallization of purified this compound.[1]
-
Solvent Washing: The precipitated salt can be washed with a solvent in which this compound has low solubility, such as acetone, to remove occluded rosin solution.[12]
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Development
This compound's surfactant properties are leveraged in pharmaceutical formulations to overcome challenges associated with poorly soluble drugs.
Solubilizing Agent for Poorly Soluble Drugs
Many APIs are classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), leading to poor bioavailability.[8][9][10] Surfactants like this compound enhance the apparent solubility of these hydrophobic drugs by forming micelles that encapsulate the drug molecules, facilitating their dissolution in aqueous environments like the gastrointestinal tract.[8][9]
Excipient in Drug Delivery Systems
This compound serves as a versatile excipient in various drug delivery systems.[3]
-
Emulsifier and Stabilizer: It is used to formulate stable oil-in-water (o/w) emulsions for creams, lotions, and other topical or oral formulations.[3][4]
-
Nanoparticle Formulation: It acts as a stabilizing agent in the preparation of polymeric nanoparticles.[13][14] In techniques like emulsification-solvent evaporation, it prevents the aggregation of newly formed nanoparticles, ensuring a small and uniform particle size, which is crucial for targeted delivery and controlled release.[14][15][16]
Experimental Protocols
Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC is accurately determined by measuring the surface tension of solutions with varying surfactant concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.[17]
Methodology (Surface Tension Method):
-
Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, ensuring the predicted CMC value is bracketed.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method, as described in Protocol 6.2).[11] Ensure temperature is constant throughout the measurements.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C).
-
CMC Determination: The resulting plot will show two linear regions. The concentration at the point of intersection of these two lines (the inflection point) is the CMC.[11]
Caption: Experimental workflow for CMC determination via surface tension.
Protocol: Surface Tension Measurement (Du Noüy Ring Method)
This technique measures the force required to detach a platinum-iridium ring from the surface of a liquid, which is directly related to the liquid's surface tension.[18][19]
Methodology:
-
Equipment Setup: Use a force tensiometer equipped with a clean platinum-iridium ring. The ring must be thoroughly cleaned (e.g., rinsed with distilled water and flame-annealed) before each measurement to ensure optimal wettability.[19][20]
-
Sample Preparation: Place the this compound solution in a measurement vessel on the tensiometer's sample stage.
-
Measurement Procedure: a. Slowly raise the sample stage until the ring is submerged just below the liquid surface.[21][22] b. Slowly lower the stage. The ring will pull a meniscus of liquid with it.[21] c. Continue lowering the stage until the liquid lamella held by the ring reaches its maximum force, just before tearing away from the ring.[21][22] d. The tensiometer's sensor records this maximum force (Fmax).
-
Calculation: The surface tension (γ) is calculated from the maximum force, the radius of the ring (R), and an empirically determined correction factor (f) to account for the shape of the pulled liquid volume. The instrument software typically performs this calculation automatically.[18][19] The fundamental equation is: F = w_ring + 4πRγf.[18]
Protocol: Nanoparticle Preparation (Emulsification-Solvent Evaporation)
This is a widely used method for preparing polymeric nanoparticles, particularly for encapsulating hydrophobic drugs.[15][23] this compound acts as the emulsifying/stabilizing agent.
Methodology:
-
Organic Phase Preparation: Dissolve the biodegradable polymer (e.g., PLGA, PCL) and the hydrophobic API in a water-immiscible, volatile organic solvent (e.g., dichloromethane, ethyl acetate).[16][24]
-
Aqueous Phase Preparation: Dissolve this compound in deionized water to create the continuous phase. The concentration should be above its CMC.
-
Emulsification: Add the organic phase to the aqueous phase and homogenize the mixture using high-speed stirring or sonication. This creates a fine oil-in-water (o/w) emulsion where the organic solvent droplets are stabilized by this compound.[16][23]
-
Solvent Evaporation: Subject the emulsion to continuous magnetic stirring at room temperature or under reduced pressure. The organic solvent gradually evaporates, causing the polymer to precipitate and form solid nanoparticles encapsulating the drug.[16][23]
-
Nanoparticle Recovery: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and non-encapsulated drug. The nanoparticles can then be collected and lyophilized for storage.
Caption: Emulsification-solvent evaporation workflow for nanoparticles.
Conclusion
This compound stands out as a high-performance, natural surfactant with significant potential in pharmaceutical sciences. Its ability to act as a potent emulsifier and solubilizing agent, coupled with its biodegradable nature, addresses the growing demand for sustainable and effective excipients. For researchers and drug development professionals, this compound offers a versatile tool for formulating poorly soluble drugs, developing advanced drug delivery systems like nanoparticles, and improving the stability and performance of a wide range of pharmaceutical products. The detailed protocols provided herein offer a practical framework for harnessing the capabilities of this valuable natural compound.
References
- 1. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound, 14351-66-7 [thegoodscentscompany.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. US2296503A - Preparation of abietic acid - Google Patents [patents.google.com]
- 13. How Sodium Acetate Facilitates Controlled Drug Release Systems? [eureka.patsnap.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Emulsification-solvent evaporation technique: Significance and symbolism [wisdomlib.org]
- 16. Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. commons.erau.edu [commons.erau.edu]
- 18. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 19. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 20. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 21. biolinscientific.com [biolinscientific.com]
- 22. biolinscientific.com [biolinscientific.com]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
Environmental Impact of Sodium Abietate Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium abietate, a sodium salt of abietic acid, is a versatile compound with applications ranging from emulsifying agents in cosmetics to potential roles in drug delivery systems. Its production, originating from natural rosin sources, presents a unique environmental footprint. This technical guide provides an in-depth analysis of the environmental impact associated with the production of this compound, from the initial extraction of rosin to the final chemical synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the process, its environmental implications, and the methodologies for their assessment. This document summarizes quantitative data, outlines experimental protocols for environmental impact analysis, and provides visualizations of key processes and toxicological pathways.
Introduction
The growing demand for bio-based chemicals necessitates a thorough understanding of their environmental lifecycle. This compound, derived from renewable pine rosin, is often perceived as a "green" alternative to petroleum-based surfactants. However, its production process is not without environmental consequences. This guide systematically evaluates the environmental impacts at each stage of the this compound production chain, providing a data-driven perspective for informed decision-making in research and development.
This compound Production Workflow
The production of this compound is a multi-step process that begins with the extraction of oleoresin from pine trees and culminates in the chemical synthesis of the sodium salt. The following diagram illustrates the general workflow.
Methodological & Application
Application Notes and Protocols for Sodium Abietate as an Emulsifier in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium abietate, the sodium salt of abietic acid, is a natural surfactant derived from rosin.[1][2] Its amphiphilic nature, possessing both a hydrophobic diterpenoid backbone and a hydrophilic carboxylate group, makes it an effective emulsifying agent.[3][4] This document provides detailed application notes and protocols for the utilization of this compound as a primary emulsifier in the formulation of oil-in-water (O/W) emulsions, with a particular focus on applications in pharmaceutical and cosmetic sciences. This compound is valued for its ability to stabilize emulsions, enhance the texture and shelf-life of products, and its potential as a drug delivery agent to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an emulsifier is crucial for successful formulation development. Key properties of this compound are summarized below.
| Property | Value/Information | Source |
| Chemical Name | Sodium (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | [5] |
| CAS Number | 14351-66-7 | [5] |
| Molecular Formula | C₂₀H₂₉NaO₂ | [5] |
| Molecular Weight | 324.44 g/mol | [5] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Solubility | Soluble in water and ethanol | [3] |
Hydrophilic-Lipophilic Balance (HLB)
Where:
-
S is the saponification value.
-
A is the acid value of the corresponding acid (abietic acid).
The acid value of abietic acid is approximately 180 mg KOH/g.[8] The saponification value of abietic acid is not directly available, but for a pure carboxylic acid, it is theoretically equal to its acid value. Assuming S ≈ A, the formula would yield an HLB of 0, which is not representative of its known emulsifying properties for O/W emulsions.
A more appropriate estimation for an anionic surfactant like this compound can be derived from Davies' group contribution method. While a precise calculation is complex, the presence of the highly hydrophilic carboxylate group (-COONa) suggests a relatively high HLB value, likely in the range suitable for O/W emulsions (typically 8-18). For formulation purposes, experimental determination of the required HLB of the oil phase is recommended to optimize the concentration of this compound.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules self-assemble into micelles in a solution.[9] It is a key parameter for understanding the emulsification mechanism and determining the optimal emulsifier concentration. An experimentally determined CMC for this compound was not found in the reviewed literature. The CMC of surfactants can be influenced by factors such as temperature, pH, and the presence of electrolytes.[9] A general protocol for determining the CMC of this compound is provided in the experimental protocols section.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) of this compound
This protocol outlines a general method for determining the CMC of this compound using surface tension measurements.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.
-
Prepare a series of dilutions from the stock solution with concentrations ranging from well below to well above the expected CMC.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature (e.g., 25 °C).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension ceases to decrease significantly with increasing concentration.[9]
Visualization of CMC Determination:
Preparation of an Oil-in-Water (O/W) Emulsion
This protocol provides a general method for preparing a simple O/W emulsion using this compound as the primary emulsifier.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Almond Oil)
-
Deionized Water (Aqueous Phase)
-
Preservative (optional, e.g., phenoxyethanol)
-
High-shear homogenizer (e.g., Ultra-Turrax) or sonicator
-
Beakers
-
Water bath or heating plate with magnetic stirrer
Representative Formulation:
| Phase | Ingredient | Concentration (% w/w) |
| Aqueous Phase | Deionized Water | q.s. to 100 |
| This compound | 1.0 - 5.0 | |
| Preservative | As required | |
| Oil Phase | Oil | 10.0 - 30.0 |
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound and any other water-soluble ingredients in deionized water. Heat the aqueous phase to 70-75 °C in a water bath with gentle stirring until all components are dissolved.
-
Oil Phase Preparation: In a separate beaker, heat the oil phase to 70-75 °C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously homogenizing at high speed. Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
Cooling: Remove the emulsion from the heat and continue gentle stirring until it cools to room temperature.
-
Final Adjustments: If necessary, adjust the final weight with deionized water to compensate for any evaporation. The pH of the final emulsion can be measured and adjusted if required.
Visualization of Emulsion Preparation:
Characterization of the Emulsion
a. Droplet Size Analysis:
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure: Dilute a small sample of the emulsion with deionized water to an appropriate concentration for the instrument. Measure the droplet size distribution and record the mean droplet size and polydispersity index (PDI). A smaller droplet size and lower PDI generally indicate better emulsion stability.[10]
b. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering.
-
Procedure: Dilute the emulsion sample with deionized water and measure the zeta potential. For O/W emulsions stabilized by anionic surfactants like this compound, a sufficiently high negative zeta potential (typically more negative than -30 mV) is desirable as it indicates strong electrostatic repulsion between droplets, which contributes to stability.[10][11]
c. Microscopic Examination:
-
Method: Optical Microscopy.
-
Procedure: Place a drop of the emulsion on a microscope slide and observe under a microscope. This allows for visual confirmation of the emulsion type (O/W) and observation of droplet morphology and any signs of instability like flocculation or coalescence.
Stability Testing of the Emulsion
Emulsion stability should be assessed under various stress conditions to predict its shelf-life.[12][13]
a. Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation, creaming, or sedimentation.
-
Thermal Stress: Store the emulsion samples at elevated temperatures (e.g., 40°C, 50°C) and at refrigerated conditions (e.g., 4°C) for a defined period (e.g., 1-3 months). Periodically evaluate the samples for changes in physical appearance, droplet size, zeta potential, and pH.
-
Freeze-Thaw Cycles: Subject the emulsion to alternating freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for several cycles. Assess the physical integrity of the emulsion after each cycle.
Visualization of Stability Testing Workflow:
Applications in Formulations
Cosmetic and Topical Formulations
This compound can be used as a primary or co-emulsifier in the preparation of creams, lotions, and other topical delivery systems.[14] Its natural origin makes it an attractive ingredient for "green" formulations. The typical use concentration in such formulations ranges from 1% to 5% (w/w), depending on the oil phase concentration and desired viscosity.
Pharmaceutical Formulations
In drug delivery, this compound can be employed to formulate emulsions for oral, topical, or parenteral administration. It can be particularly useful for solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability.[2]
Self-Emulsifying Drug Delivery Systems (SEDDS): this compound's surfactant properties also make it a candidate for use in the formulation of SEDDS. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can lead to improved drug solubilization and absorption.[15] Further research is warranted to explore the full potential of this compound and other rosin derivatives in this advanced drug delivery platform.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Abietic acid - Wikipedia [en.wikipedia.org]
- 4. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. scbt.com [scbt.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 8. foreverest.net [foreverest.net]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. researchgate.net [researchgate.net]
- 13. Emulsion Separation, Classification and Stability Assessment | Semantic Scholar [semanticscholar.org]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Sodium Abietate in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium abietate, the sodium salt of abietic acid, is a naturally derived surfactant and emulsifying agent with significant potential in pharmaceutical formulations.[1] Its amphiphilic nature makes it a valuable excipient for enhancing the solubility and bioavailability of poorly water-soluble drugs.[1] These application notes provide an overview and detailed protocols for the utilization of this compound in the formulation and evaluation of drug delivery systems, with a focus on nanoparticles. While specific data for this compound-based systems is limited, this document leverages data from closely related abietic acid formulations to provide representative examples and methodologies.
Applications of this compound in Drug Delivery
This compound's primary roles in drug delivery systems include:
-
Emulsifier and Stabilizer: Its surfactant properties are crucial for creating and stabilizing emulsions, which are often precursors to nanoparticles and microparticles.[1]
-
Solubility Enhancement: By forming micelles or stabilizing nanosuspensions, this compound can improve the dissolution and solubility of hydrophobic drugs.
-
Permeation Enhancer: Its ability to interact with biological membranes suggests a potential role in enhancing drug absorption across epithelial barriers.
Data Presentation: Characterization of Abietic Acid-Loaded Nanoparticles
The following tables summarize quantitative data from a study on abietic acid-loaded hybrid polymeric nanoparticles (HNPs). This data is presented as a representative example of the characterization of a drug delivery system based on a closely related compound.
Table 1: Physicochemical Properties of Optimized Abietic Acid-Loaded HNPs [2][3]
| Parameter | Value |
| Particle Size (PS) | 384.5 ± 6.36 nm |
| Polydispersity Index (PDI) | 0.376 |
| Zeta Potential (ZP) | -23.0 mV |
| Encapsulation Efficiency (EE) | 80.01 ± 1.89% |
Table 2: In Vitro Drug Release Kinetics of Abietic Acid from HNPs [3]
| Time (hours) | Cumulative Release (%) | Release Model | R² Value | Release Exponent (n) |
| 2 | 20.12 ± 3.07 | Korsmeyer-Peppas | - | - |
| 24 | 86.72 ± 4.92 |
Experimental Protocols
Protocol for Preparation of Abietic Acid-Loaded Hybrid Nanoparticles (AAHNPs)
This protocol is adapted from a microinjection technique used for preparing abietic acid-loaded hybrid polymeric nanoparticles.[3]
Materials:
-
Abietic Acid (Drug)
-
Polymeric matrix (e.g., PLGA)
-
Lipid (e.g., soy lecithin)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., acetone)
-
Aqueous phase (e.g., deionized water)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of abietic acid, polymer, and lipid in the organic solvent.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in the aqueous phase.
-
-
Nanoparticle Formation:
-
Inject the organic phase into the aqueous phase under constant stirring using a microinjection pump.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting nanoparticle suspension is centrifuged to separate the nanoparticles from the free drug and other excipients.
-
The pellet is washed multiple times with deionized water and resuspended.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.
-
Diagram of Experimental Workflow:
References
- 1. Cytotoxic effect of linear alkylbenzene sulfonate on human intestinal Caco-2 cells: associated biomarkers for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Lipid Polymer Hybrid Nanoparticles of Abietic Acid: Optimization, In-Vitro and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Sodium Abietate against Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Sodium abietate, a sodium salt of abietic acid derived from pine resin, has demonstrated promising antimicrobial properties.[1][2][3][4][5][6] These application notes provide a summary of the quantitative antimicrobial data for this compound, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on current research.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Various Bacteria
| Bacterium | Strain | MIC (µmol/L) | MBC (µmol/L) | Activity | Reference |
| Escherichia coli | ATCC 25922 | 7.8 | Not Determined | Bacteriostatic | [3] |
| Listeria monocytogenes | ATCC 19111 | 1000 | 1000 | Bactericidal | [3] |
| Staphylococcus aureus | Not Specified | Not Determined | Not Determined | Antimicrobial action observed | [1][2][4][5] |
| Salmonella enterica Typhimurium | Not Specified | Not Determined | Not Determined | High inhibition potential observed | [1][2][4][5] |
Note: "Not Determined" indicates that the specific quantitative value was not provided in the cited literature. However, the sources confirm antimicrobial activity against the listed strains.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound, based on protocols from the Clinical and Laboratory Standards Institute (CLSI).[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common and reliable technique.
Materials:
-
This compound stock solution (e.g., 2 mmol/L)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile multichannel pipettes and tips
-
Incubator (37°C)
Protocol:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well, including a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).
-
-
Incubation:
-
Seal the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed as a follow-up to the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizations
Experimental Workflow
References
- 1. Antimicrobial activity of resin acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antibiofilm effects of abietic acid on cariogenic Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"application of sodium abietate in biodegradable plastics"
Application of Sodium Abietate in Biodegradable Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of this compound as a performance-enhancing additive in biodegradable plastics, with a primary focus on polylactic acid (PLA). The information compiled herein is intended to guide researchers in exploring the potential of this bio-based additive to improve the properties and functionality of bioplastics for various applications.
Introduction
This compound, the sodium salt of abietic acid derived from pine rosin, is a promising, bio-based additive for enhancing the properties of biodegradable plastics like polylactic acid (PLA).[1][2][3] Its incorporation can influence the mechanical strength, thermal stability, and biodegradation rate of these polymers.[1] As a nucleating agent, this compound can accelerate the crystallization process of PLA, which is often slow and a limiting factor in its industrial application.[4][5] The use of such additives is a critical area of research for expanding the applications of bioplastics in packaging, biomedical devices, and other sectors demanding sustainable materials.
Mechanism of Action
This compound primarily acts as a nucleating agent within the polymer matrix.[4][5] The proposed mechanism involves heterogeneous nucleation, where the dispersed this compound particles provide surfaces that lower the energy barrier for crystal formation.[6] This leads to a faster crystallization rate and a higher degree of crystallinity in the final product.
A potential chemical nucleation mechanism has also been proposed for sodium salts in polyesters.[4][7] In this mechanism, at elevated processing temperatures, the sodium salt can react with the ester linkages at the ends of the polymer chains. This reaction can create ionic end groups that act as nucleation sites, accelerating the crystallization of the polymer.[7]
Quantitative Data Presentation
While specific quantitative data for the effects of this compound on PLA is limited in publicly available literature, the following table summarizes the reported effects of a closely related material, pine rosin (which contains abietic acid, the precursor to this compound), on the mechanical properties and crystallinity of PLA. This data is presented as an illustrative example of the potential effects of this compound.
Table 1: Effect of Pine Rosin on the Properties of Polylactic Acid (PLA) [1]
| Property | Neat PLA | PLA with Pine Rosin | Percentage Change |
| Young's Modulus (GPa) | 3.5 | 4.0 | +14% |
| Tensile Strength (MPa) | 60 | 54.4 (after 56 days soil burial) | -9.3% (degradation) |
| Degree of Crystallinity (%) | Not Specified | Increased by 100% | +100% |
Note: The data for Tensile Strength reflects the degradation after 56 days of soil burial, indicating that the presence of rosin accelerated the degradation of mechanical properties compared to neat PLA (which showed a 6.6% decrease).[1]
Experimental Protocols
The following protocols are provided as a guide for incorporating this compound into PLA and evaluating its effects.
Protocol 1: Preparation of PLA/Sodium Abietate Blends
Objective: To prepare blends of PLA with varying concentrations of this compound using a melt extrusion process.
Materials:
-
Polylactic acid (PLA) pellets
-
This compound powder
-
Twin-screw extruder
-
Hot press
-
Grinder
Procedure:
-
Drying: Dry PLA pellets and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Premixing: Prepare physical mixtures of PLA pellets and this compound powder at desired weight percentages (e.g., 0.5%, 1%, 2%, 5% w/w).
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PLA is 160°C to 190°C from the hopper to the die.
-
Feed the premixed material into the extruder at a constant rate.
-
The extruded strands are cooled in a water bath and then pelletized.
-
-
Film/Specimen Preparation:
-
The pellets of the PLA/sodium abietate blend are dried again at 80°C for 4 hours.
-
The dried pellets are then compression-molded into films or specific specimen shapes for testing using a hot press at 190°C.[8]
-
Protocol 2: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of PLA.
Materials:
-
PLA/Sodium Abietate blend samples (from Protocol 1)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the blend sample into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
First Heating Scan: Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample from 200°C to room temperature at a rate of 10°C/min to observe the crystallization behavior.
-
Second Heating Scan: Heat the sample again from room temperature to 200°C at a rate of 10°C/min to determine the thermal properties of the controlled-crystallized material.
-
-
Data Analysis: Determine Tg, Tc, and Tm from the DSC thermograms. Calculate the degree of crystallinity (Xc) using the following equation:
-
Xc (%) = (ΔHm / (ΔH°m * w)) * 100
-
Where ΔHm is the melting enthalpy of the sample, ΔH°m is the melting enthalpy of 100% crystalline PLA (93 J/g), and w is the weight fraction of PLA in the blend.[5]
-
Protocol 3: Evaluation of Mechanical Properties
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the PLA/sodium abietate blends.
Materials:
-
Dumbbell-shaped specimens of PLA/sodium abietate blends (prepared according to standards like ASTM D638)
-
Universal Testing Machine (UTM) with an extensometer
Procedure:
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.
-
Tensile Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data.
-
-
Data Analysis: From the stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.
Protocol 4: Biodegradation Test (Soil Burial)
Objective: To assess the effect of this compound on the biodegradability of PLA in a soil environment.
Materials:
-
Film samples of PLA/sodium abietate blends
-
Controlled composting soil
-
Incubator
Procedure:
-
Sample Preparation: Cut the films into specific dimensions and record their initial weight.
-
Soil Burial: Bury the film samples in the composting soil in a controlled environment (e.g., 58°C and 50% humidity) to simulate composting conditions.[1]
-
Degradation Monitoring:
-
At regular intervals (e.g., every 7 or 14 days), retrieve the samples from the soil.
-
Gently clean the samples to remove any soil residue, dry them in a vacuum oven at a low temperature, and record their final weight.
-
-
Data Analysis:
-
Calculate the weight loss percentage over time.
-
Optionally, perform mechanical testing (Protocol 3) on the retrieved samples to evaluate the loss of mechanical properties as a function of degradation time.
-
Visualizations
Diagram 1: Proposed Mechanism of this compound as a Nucleating Agent in PLA
Caption: Proposed mechanism of this compound in PLA.
Diagram 2: Experimental Workflow for Evaluating this compound in PLA
Caption: Workflow for PLA/sodium abietate evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation and in vivo biocompatibility of rosin: a natural film-forming polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. Effect of Nucleating Agents Addition on Thermal and Mechanical Properties of Natural Fiber-Reinforced Polylactic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UIO-66 as Nucleating Agent on the Crystallization Behavior and Properties of Poly(Ethylene Terephthalate) [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes: Sodium Abietate as a Tackifier in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium abietate, the sodium salt of abietic acid derived from rosin, is a versatile compound utilized as a tackifier in various adhesive formulations.[1] Its primary function is to enhance the "stickiness" or tack of the adhesive, thereby improving the initial bond formation to a substrate with minimal pressure.[1][2] Tackifiers like this compound are crucial low molecular weight components that are added to a base polymer to achieve the desired balance between adhesion (the force of attraction between the adhesive and the substrate) and cohesion (the internal strength of the adhesive).[3][4] This balance is critical for the performance of pressure-sensitive adhesives (PSAs) and hot-melt adhesives.[4]
The incorporation of this compound into an adhesive formulation can significantly influence its viscoelastic properties, ultimately affecting its peel strength, tack, and shear resistance.[3][5] It functions by lowering the modulus and increasing the glass transition temperature (Tg) of the final adhesive.[3] Due to its origin from a renewable, natural source, it presents an attractive option for formulators.[6]
Principle of Tackification
Tackifiers do not form chemical bonds with the substrates; instead, they modify the physical properties of the adhesive. The mechanism involves:
-
Increased Surface Wetting: By lowering the surface tension of the adhesive, tackifiers promote better spreading and contact with the substrate, which is essential for forming a good initial bond.[7]
-
Modified Viscoelastic Behavior: Tackifiers alter the rheological properties of the adhesive, shifting its behavior towards a more instantaneous grip (tack) while maintaining sufficient flow for bond formation.[7]
The compatibility between the tackifier and the base polymer is a critical factor for optimal performance. Rosin derivatives like this compound are known for their broad compatibility with a variety of polymers.[6][8]
Impact on Adhesive Properties
The concentration of this compound in an adhesive formulation is a critical parameter that dictates the final performance characteristics. A delicate balance is necessary, as increasing the tackifier content does not linearly improve all properties.
Generally, the addition of a rosin-based tackifier has the following effects:
-
Tack: Initially increases with tackifier concentration up to an optimal point, after which it may decrease.[1][3]
-
Peel Strength: Often increases with the addition of a tackifier as it enhances the adhesive's ability to wet the substrate. However, excessive concentrations can lead to a sharp decline in peel strength.[9][10]
-
Shear Strength (Cohesion): Tends to decrease as the concentration of the low molecular weight tackifier increases. This is because the tackifier can reduce the overall cohesive strength of the polymer matrix.[1][9][11]
Quantitative Data Summary
The following tables summarize the typical effects of rosin ester tackifiers, such as this compound, on the performance of acrylic-based pressure-sensitive adhesives. The data is compiled from various studies and represents general trends.
Table 1: Effect of Rosin Ester Tackifier Concentration on Acrylic PSA Properties
| Tackifier Concentration (wt%) | Loop Tack (N) | 180° Peel Adhesion (N/25mm) | Shear Strength (hours) |
| 0 | ~5 | ~8 | > 48 |
| 2 | Increase | Increase | Significant Decrease |
| 7.5 | Significant Increase | Sharp Decrease | Decrease |
| 40 (phr) | Significant Increase | Significant Increase | Decrease |
Note: The values are indicative and can vary significantly based on the specific acrylic polymer, substrate, and testing conditions. "phr" stands for parts per hundred of rubber/polymer.
Table 2: Rheological Properties and their Correlation to Adhesive Performance
| Rheological Parameter | Adhesive Property Correlation | Desired Characteristic for Good Performance |
| Storage Modulus (G') | Cohesive Strength / Shear Resistance | Higher G' at low frequencies indicates higher shear resistance.[8] |
| Loss Modulus (G'') | Energy Dissipation / Peel Strength | Higher G'' at high frequencies can correspond to higher peel strength.[12] |
| Tan Delta (G''/G') | Tack / Wetting Ability | Tan delta > 1 is often desired for good tack, indicating more viscous than elastic behavior.[8][12] |
Experimental Protocols
Detailed methodologies for evaluating the performance of adhesives containing this compound are provided below. These are standard industry tests crucial for characterizing pressure-sensitive adhesives.
Protocol 1: Sample Preparation of Adhesive Films
-
Polymer Solution: Prepare a solution of the base polymer (e.g., acrylic, styrene-isoprene-styrene) in a suitable solvent (e.g., toluene, ethyl acetate) to achieve a desired solids content (e.g., 40-50 wt%).
-
Tackifier Addition: Dissolve the desired amount of this compound into the polymer solution. The concentration can be varied (e.g., 0, 5, 10, 20, 40 phr) to study its effect.
-
Homogenization: Thoroughly mix the solution using a mechanical stirrer until the this compound is completely dissolved and the mixture is homogeneous.
-
Coating: Cast the adhesive solution onto a release liner or a backing film (e.g., PET film) using a film applicator or a hand coater to achieve a uniform coating thickness (e.g., 30-60 µm).[13]
-
Drying: Dry the coated film in an oven at a specified temperature (e.g., 70-100°C) for a set duration (e.g., 10-15 minutes) to evaporate the solvent completely.
-
Lamination and Conditioning: Laminate the dried adhesive film onto a testing substrate. Condition the samples at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for at least 24 hours before testing.
Protocol 2: 180° Peel Adhesion Test (ASTM D3330/D3330M)
-
Test Specimen Preparation: Cut the conditioned adhesive tape into strips of a specified width (e.g., 25 mm).
-
Application to Test Panel: Apply the adhesive strip to a standard test panel (e.g., stainless steel, glass) using a specified roller (e.g., 2 kg) to ensure uniform contact pressure.
-
Dwell Time: Allow a specified dwell time (e.g., 20 minutes or 24 hours) before testing.
-
Testing: Mount the test panel in the lower jaw of a tensile testing machine. Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Peel Measurement: Separate the tape from the panel at a constant speed (e.g., 300 mm/min).[14] Record the force required to peel the tape over a specified distance. The peel adhesion is typically reported in Newtons per 25 mm (N/25mm).
Protocol 3: Loop Tack Test (ASTM D6195)
-
Test Specimen Preparation: Cut a strip of the adhesive tape (e.g., 25 mm wide and 125 mm long).
-
Loop Formation: Form the strip into a loop with the adhesive side facing out, and clamp the ends in the upper jaw of a tensile tester.
-
Contact with Substrate: Bring the loop down to make contact with a standard test surface (e.g., glass) over a defined area (e.g., 25 mm x 25 mm) at a controlled speed.
-
Dwell Time: Allow for a very short, controlled contact time (typically less than 1 second).
-
Debonding: Immediately pull the loop away from the substrate at a constant speed (e.g., 300 mm/min).
-
Tack Measurement: Record the maximum force required to separate the loop from the substrate. This force is the loop tack value, reported in Newtons (N).
Protocol 4: Static Shear Adhesion Test (ASTM D3654/D3654M)
-
Test Specimen Preparation: Cut a strip of the adhesive tape (e.g., 12 mm or 25 mm wide).
-
Application to Test Panel: Apply a specified length of the tape (e.g., 12 mm or 25 mm) to a standard stainless steel test panel, creating a defined contact area (e.g., 12 mm x 12 mm). Use a roller to ensure good contact.
-
Conditioning: Allow the assembly to condition for a specified time (e.g., 20 minutes).
-
Testing Setup: Hang the test panel in a vertical position in a controlled temperature environment (e.g., 23°C or an elevated temperature for Shear Adhesion Failure Temperature - SAFT testing).
-
Load Application: Attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Shear Measurement: Record the time it takes for the tape to fail cohesively (slip) or adhesively from the panel. This is the shear strength, reported in minutes or hours.
Visualizations
Logical Relationship in Adhesive Formulation
References
- 1. researchgate.net [researchgate.net]
- 2. adhesion.kr [adhesion.kr]
- 3. periodicos.ufms.br [periodicos.ufms.br]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. researchgate.net [researchgate.net]
- 6. api.pageplace.de [api.pageplace.de]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. Effect of Different Tackifiers on Emulsion-Based Pressure-Sensitive Adhesive (PSA) [pccc.icrc.ac.ir]
- 10. Rheological investigation of adhesives and sealants | Anton Paar Wiki [wiki.anton-paar.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Experimental Synthesis of Sodium Abietate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium abietate, the sodium salt of abietic acid, is a principal component of rosin soap. It is valued for its surfactant and emulsifying properties, finding applications in cosmetics, cleaning products, and as a tackifier in adhesives.[1][2] Derived from natural pine resin, its synthesis is a straightforward saponification reaction. This document provides a detailed experimental protocol for the synthesis and purification of this compound from pine resin, based on established green chemistry principles.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Starting Material | Pine Resin (Pinus elliottii) | [3] |
| Saponifying Agent | Sodium Hydroxide (NaOH) Solution | [3] |
| NaOH Concentration | 0.75 mol L⁻¹ | [3] |
| Resin to NaOH Solution Ratio | 1:1 (m/m) | [3] |
| Reaction Conditions | ||
| Reaction Temperature | 60 °C | [3] |
| Initial Drying Temperature | 70 °C for 3 hours | [3] |
| Purification (Recrystallization) | ||
| Concentration for Recrystallization | 20 g crude salt in 100 g water | [3] |
| Stirring Time | 12 hours | [3] |
| Precipitation Temperature | 4 °C (in refrigerator) | [3] |
| Final Drying | 48 hours in a desiccator | [3] |
| Product Characteristics | ||
| Molecular Formula | C₂₀H₂₉NaO₂ | [2][4] |
| Molecular Weight | 324.44 g/mol | [2][4] |
| Appearance | White to slightly yellow crystalline powder | [1][2] |
| Reaction Yield | > 90% (m/m) | [3] |
| Purity | ≥ 95% | [2] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound synthesis and purification process.
Detailed Experimental Protocol
This protocol details a green synthesis route for producing this compound from pine resin.[3] The method avoids the use of toxic organic solvents and employs mild temperatures.[3]
1. Materials and Reagents
-
Pine Resin (e.g., from Pinus elliottii)
-
Sodium Hydroxide (NaOH), pellets or powder (≥ 99%)
-
Deionized Water
2. Equipment
-
Glass beaker
-
Magnetic stirrer with heating plate
-
Oven
-
Mortar and pestle
-
Refrigerator
-
Funnel with a porous plate (or Büchner funnel with filter paper)
-
Vacuum filtration apparatus
-
Desiccator
3. Preparation of 0.75 M NaOH Solution
-
Carefully weigh 30.0 g of NaOH pellets.
-
Slowly add the NaOH to approximately 800 mL of deionized water in a 1 L volumetric flask while stirring. The dissolution is exothermic.
-
Allow the solution to cool to room temperature.
-
Add deionized water to the flask until the volume reaches the 1 L mark. Mix thoroughly.
4. Synthesis of Crude this compound
-
Weigh a desired amount of pine resin and place it into a glass beaker (e.g., 50 g).
-
Add an equal mass of the 0.75 M NaOH solution to the beaker (e.g., 50 g).[3]
-
Place the beaker on a magnetic stirrer with a heating plate and add a stir bar.
-
Begin stirring and heat the solution to 60 °C.[3]
-
Maintain the temperature and agitation until all the water has evaporated, leaving a solid residue. This indicates the completion of the saponification reaction.
-
Transfer the beaker containing the solid residue to an oven and dry at 70 °C for 3 hours.[3]
-
After drying, allow the crude this compound to cool to room temperature.
-
Use a mortar and pestle to macerate the solid into a powder.[3]
5. Purification by Recrystallization
-
For every 20 g of macerated crude this compound, add 100 g of deionized water to a beaker.[3]
-
Stir the mixture continuously for 12 hours at room temperature to ensure complete dissolution.[3]
-
Place the solution in a refrigerator at 4 °C and allow it to rest. Precipitation of the recrystallized salt will occur.[3]
-
Collect the precipitated this compound crystals by filtration through a funnel with a porous plate or a Büchner funnel under vacuum.[3]
-
Transfer the filtered solid to a desiccator and dry for 48 hours to remove residual moisture.[3]
-
The resulting purified solid can be macerated again, sieved, and stored in a sealed container at room temperature.[3]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is highly corrosive. Handle with extreme care to avoid contact with skin and eyes. Prepare the NaOH solution in a well-ventilated area or fume hood.
-
The saponification reaction can be exothermic. Monitor the temperature closely during heating.
References
Application Notes and Protocols: Sodium Abietate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium abietate, a natural and versatile ingredient, in cosmetic formulations. This document details its physicochemical properties, functions, and provides experimental protocols for its application and evaluation in cosmetic products.
Introduction to this compound in Cosmetics
This compound, the sodium salt of abietic acid, is a key component of rosin derived from pine trees.[1] It is valued in the cosmetic industry for its role as a natural emulsifier, surfactant, stabilizer, and film-forming agent.[1][2] Its ability to effectively bind oil and water phases makes it a suitable ingredient for creating stable emulsions in a variety of personal care products, including creams, lotions, and ointments.[1][2] Furthermore, emerging research highlights its potential antimicrobial and anti-inflammatory properties, suggesting additional functional benefits in cosmetic formulations.
Physicochemical and Functional Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective incorporation into cosmetic formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
| CAS Number | 14351-66-7 | [1][3][4][5] |
| Molecular Formula | C₂₀H₂₉NaO₂ | [1][4][5] |
| Molecular Weight | 324.44 g/mol | [1][4][5] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Solubility | Soluble in water (48.12 mg/L at 25°C, est.) | [3] |
| Hydrophilic-Lipophilic Balance (HLB) | 17.1 | [6] |
| Purity | ≥ 95% (Assay by titration) | [1] |
Key Functions in Cosmetic Formulations:
-
Emulsifier: With a high HLB value of 17.1, this compound is an effective oil-in-water (O/W) emulsifier, crucial for the formulation of creams and lotions.[1][6]
-
Stabilizer: It enhances the stability of emulsions, preventing the separation of oil and water phases and maintaining the desired consistency and texture over the product's shelf life.[1][2]
-
Mild Surfactant: this compound exhibits mild surfactant properties, contributing to the cleansing efficacy of cosmetic products while being gentle on the skin.[2]
-
Film-Forming Agent: It can form a thin film on the skin, which can help in the delivery and retention of active ingredients.
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of cosmetic products containing this compound.
Protocol for Preparation of an Oil-in-Water (O/W) Cosmetic Cream
This protocol outlines the preparation of a basic O/W cream using this compound as the primary emulsifier.
Materials:
-
Oil Phase:
-
Cetyl Alcohol: 5.0% (w/w)
-
Mineral Oil: 15.0% (w/w)
-
Stearic Acid: 3.0% (w/w)
-
-
Aqueous Phase:
-
This compound: 2.0 - 5.0% (w/w) (concentration to be optimized)
-
Glycerin: 5.0% (w/w)
-
Preservative (e.g., Phenoxyethanol): 0.5% (w/w)
-
Deionized Water: q.s. to 100%
-
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle
-
Homogenizer (e.g., rotor-stator homogenizer)
-
Overhead stirrer
-
pH meter
-
Weighing balance
Procedure:
-
Preparation of Phases:
-
In one beaker, combine all the components of the oil phase. Heat to 75°C in a water bath until all ingredients have melted and the mixture is uniform.
-
In a separate beaker, dissolve the this compound and glycerin in deionized water. Heat the aqueous phase to 75°C. Add the preservative.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with an overhead stirrer.
-
Once all the oil phase has been added, homogenize the mixture at high speed for 5-10 minutes until a uniform, white emulsion is formed.
-
-
Cooling and Final Adjustments:
-
Continue stirring the emulsion gently with the overhead stirrer as it cools to room temperature.
-
Measure the pH of the final cream and adjust if necessary (target pH is typically between 5.5 and 6.5 for skin compatibility).
-
Workflow for O/W Cream Formulation:
Protocol for Emulsion Stability Testing
This protocol describes accelerated stability testing to predict the long-term stability of the cosmetic emulsion.[6][7][8][9][10]
Procedure:
-
Sample Preparation: Package the formulated cream in its final intended packaging.
-
Accelerated Aging: Store the samples under the following conditions for a period of 12 weeks:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (as a control)
-
4°C ± 2°C (to assess cold stability)
-
-
Freeze-Thaw Cycling: Subject a set of samples to three to five cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours.[10]
-
Evaluation: At weeks 1, 2, 4, 8, and 12, evaluate the samples for the following parameters:
-
Physical Appearance: Color, odor, and texture.
-
Phase Separation: Creaming or coalescence.
-
pH: Measure the pH of the emulsion.
-
Viscosity: Measure the viscosity using a viscometer.
-
Microscopic Analysis: Observe droplet size and distribution under a microscope.
-
-
Centrifugation Test: To predict creaming, heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes. Inspect for any signs of separation.[10]
Logical Flow for Stability Assessment:
Protocol for Antimicrobial Efficacy Assessment (Preservative Challenge Test)
This protocol is based on the principles of ISO 11930 to evaluate the antimicrobial preservative efficacy of this compound in a cosmetic formulation.
Materials:
-
Cosmetic formulation containing this compound.
-
Bacterial Strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
-
Yeast Strain: Candida albicans.
-
Mold Strain: Aspergillus brasiliensis.
-
Neutralizing broth.
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
Procedure:
-
Inoculum Preparation: Prepare standardized suspensions of each microorganism.
-
Inoculation: Inoculate separate samples of the cosmetic product with a known concentration of each microorganism.
-
Incubation: Store the inoculated samples at room temperature (22.5 ± 2.5 °C) in the dark.
-
Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample, neutralize the preservative action, and perform serial dilutions. Plate the dilutions onto appropriate culture media.
-
Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU) and calculate the reduction in microbial count from the initial inoculum.
-
Evaluation: Compare the log reduction values to the acceptance criteria outlined in ISO 11930 to determine the preservative efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | MIC (µmol/L) | Source(s) |
| Escherichia coli | 1000 | [11] |
| Listeria monocytogenes | 1000 | [11] |
| Candida albicans | 1000 | [11] |
Note: The study also indicated bacteriostatic activity against E. coli and bactericidal and fungicidal activity against L. monocytogenes and C. albicans at this concentration.[11]
Protocol for In Vitro Anti-Inflammatory Activity Assessment
This protocol describes a method to evaluate the potential anti-inflammatory effects of this compound on skin cells.
Cell Line:
-
Human keratinocytes (e.g., HaCaT) or macrophages (e.g., RAW 264.7).
Materials:
-
Cell culture medium and supplements.
-
This compound solution (sterile-filtered).
-
Lipopolysaccharide (LPS) to induce inflammation.
-
Reagents for measuring inflammatory mediators (e.g., ELISA kits for TNF-α, IL-6, IL-1β).
-
Reagents for qPCR to measure gene expression of inflammatory cytokines.
Procedure:
-
Cell Culture: Culture the cells to a suitable confluency in multi-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Stimulate the cells with LPS (a known pro-inflammatory agent) for a defined time (e.g., 24 hours). Include a vehicle control (no this compound) and a positive control (LPS only).
-
Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Lyse the cells and extract RNA for qPCR analysis to determine the gene expression levels of inflammatory markers.
-
-
Data Analysis: Compare the levels of inflammatory mediators in the this compound-treated groups to the LPS-only group to determine the anti-inflammatory activity.
Signaling Pathway Implicated in the Anti-inflammatory Action of Abietic Acid Derivatives:
Research on abietic acid, the parent compound of this compound, suggests that its anti-inflammatory effects in macrophages may be mediated through the inhibition of the iNOS-induced COX-2 pathway and the downregulation of inflammatory cytokine transcription.[12][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 14351-66-7 [thegoodscentscompany.com]
- 4. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 7. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 8. Assessment of the Stability of Cosmetic Products - Shapypro. Shape your Project [shapypro.com]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Sodium Abietate: Application Notes and Protocols for Use as a Food Additive and Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium abietate, the sodium salt of abietic acid, is a compound derived from natural resins found in coniferous trees[1][2]. It is recognized for its surfactant and emulsifying capabilities, making it a versatile ingredient in various industries, including cosmetics, pharmaceuticals, and the food sector[1][3]. In the food industry, this compound is utilized for its ability to stabilize emulsions, particularly in products like sauces and dressings[3]. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a food emulsifier.
Physicochemical Properties
This compound is a white to slightly yellow crystalline powder with the following properties[3][4]:
| Property | Value |
| Chemical Formula | C₂₀H₂₉NaO₂ |
| Molecular Weight | 324.44 g/mol [4] |
| CAS Number | 14351-66-7[4] |
| Appearance | White to slightly yellow crystalline powder[3] |
| Solubility | Soluble in water[2] |
Application Notes
Emulsifying and Stabilizing Properties
This compound functions as an effective emulsifier by reducing the interfacial tension between oil and water, allowing for the formation of stable oil-in-water (O/W) or water-in-oil (W/O) emulsions[1][5]. Its amphiphilic nature, possessing both a hydrophobic diterpene backbone and a hydrophilic carboxylate group, enables it to adsorb at the oil-water interface, creating a protective barrier around dispersed droplets and preventing coalescence[1]. This stabilizing action contributes to the desired texture and shelf-life of emulsified food products[3].
Potential Food Applications
This compound's emulsifying properties make it a candidate for use in a variety of food products, including:
-
Sauces and Dressings: To maintain the homogeneity of oil and vinegar-based dressings[3].
-
Beverages: To stabilize flavor oils in water-based drinks and prevent ringing[6][7].
-
Dairy and Non-Dairy Products: To improve texture and stability in creams and plant-based milks.
Regulatory Status
It is crucial for researchers and product developers to be aware of the regulatory status of this compound as a food additive. In the United States, this compound is listed in the FDA's Inventory of Food Contact Substances, meaning it is permitted for use in materials that come into contact with food[4]. However, its approval for direct addition to food is not explicitly detailed in Title 21 of the Code of Federal Regulations for direct food additives. Its use may be subject to specific limitations, and regulatory compliance should be thoroughly investigated for the intended application and region.
Quantitative Data
Currently, there is limited publicly available quantitative data on the performance of this compound as a food emulsifier. The following table presents data on the ionic properties of aqueous solutions of this compound from a study by de Oliveira et al. (2023)[8]. Further experimental investigation is required to determine its efficacy in specific food matrices.
Table 1: Ionic Properties of Aqueous this compound Solutions [8]
| Concentration (g/L) | Molar Concentration (mol/L) | pH | Conductivity (mS/cm) |
| 0.5 | 1.54 x 10⁻³ | 9.76 | 132.7 |
| 1.0 | 3.08 x 10⁻³ | 9.87 | 140.6 |
| 2.0 | 6.16 x 10⁻³ | 9.93 | 150.6 |
Table 2: Template for Emulsion Stability Data
| This compound Conc. (%) | Oil Phase Volume (%) | Storage Time (days) | Creaming Index (%) |
| e.g., 0.1 | e.g., 20 | 1 | Experimental Data |
| e.g., 0.5 | e.g., 20 | 7 | Experimental Data |
| e.g., 1.0 | e.g., 20 | 14 | Experimental Data |
Table 3: Template for Particle Size Analysis
| This compound Conc. (%) | Mean Particle Size (d₅₀, nm) | Polydispersity Index (PDI) |
| e.g., 0.1 | Experimental Data | Experimental Data |
| e.g., 0.5 | Experimental Data | Experimental Data |
| e.g., 1.0 | Experimental Data | Experimental Data |
Table 4: Template for Viscosity Measurements
| This compound Conc. (%) | Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) |
| e.g., 0.1 | e.g., 10 | Experimental Data |
| e.g., 0.5 | e.g., 50 | Experimental Data |
| e.g., 1.0 | e.g., 100 | Experimental Data |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of oil-in-water emulsions using this compound. These should be adapted and optimized for specific formulations and applications.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable oil-in-water emulsion using this compound as the emulsifier.
Materials:
-
This compound
-
Deionized water
-
Food-grade oil (e.g., soybean oil, sunflower oil)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and magnetic stirrer
Procedure:
-
Aqueous Phase Preparation: Dissolve the desired concentration of this compound (e.g., 0.1 - 2.0% w/w) in deionized water with gentle heating and stirring until fully dissolved.
-
Oil Phase Preparation: Measure the desired volume of oil.
-
Pre-emulsion Formation: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization. The specific parameters (e.g., speed, time, pressure) will need to be optimized depending on the equipment and desired droplet size.
-
Cooling: Cool the emulsion to room temperature while stirring gently.
-
Storage: Store the final emulsion in a sealed container for further analysis.
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsion over time.
Methods:
-
Visual Observation: Visually inspect the emulsions at regular intervals (e.g., 1, 7, 14, and 30 days) for signs of instability such as creaming, sedimentation, flocculation, or coalescence.
-
Centrifugation: Accelerate stability testing by centrifuging the emulsion (e.g., 3000 x g for 30 minutes). Measure the height of any separated layers (cream or serum) to calculate a stability index.
-
Particle Size Analysis: Monitor changes in droplet size and distribution over time using Dynamic Light Scattering (DLS). An increase in particle size indicates instability.
Protocol 3: Characterization of Emulsion Properties
Objective: To quantify the key physical properties of the emulsion.
Methods:
-
Particle Size and Distribution:
-
Apparatus: Dynamic Light Scattering (DLS) instrument.
-
Procedure: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. Measure the hydrodynamic diameter and polydispersity index (PDI).
-
-
Viscosity Measurement:
-
Apparatus: Rheometer with appropriate geometry (e.g., cone-and-plate or concentric cylinder).
-
Procedure: Measure the apparent viscosity of the undiluted emulsion over a range of shear rates at a controlled temperature.
-
-
Zeta Potential:
-
Apparatus: Electrophoretic Light Scattering (ELS) instrument.
-
Procedure: Dilute the emulsion in an appropriate buffer and measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the droplets and their electrostatic stability.
-
Signaling Pathways and Logical Relationships
As a primary emulsifier, the principal mechanism of this compound is physical rather than involving biological signaling pathways. Its function is based on its molecular structure and its interaction at the oil-water interface.
Conclusion
This compound demonstrates significant potential as a natural emulsifier and stabilizer for food applications. Its effectiveness in creating and maintaining stable emulsions warrants further investigation, particularly in generating quantitative performance data within various food systems. Researchers and developers should proceed with a clear understanding of its current regulatory status and conduct thorough testing to validate its suitability for their specific product formulations. The protocols provided herein offer a foundational framework for such evaluations.
References
- 1. nbinno.com [nbinno.com]
- 2. Abietic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007066234A2 - Beverage emulsion - Google Patents [patents.google.com]
- 7. US3857978A - Soft drink stabilizer - Google Patents [patents.google.com]
- 8. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) of Sodium Abietate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the minimum inhibitory concentration (MIC) of sodium abietate against various microorganisms, detailed experimental protocols for MIC determination, and an exploration of its antimicrobial mechanism of action.
Introduction
This compound, the sodium salt of abietic acid, is a naturally derived compound found in pine resin. It has garnered significant interest for its antimicrobial properties against a range of pathogenic and spoilage microorganisms. Understanding the Minimum Inhibitory Concentration (MIC) of this compound is crucial for evaluating its potential as a therapeutic agent, a preservative in various industrial applications, and for guiding further research and development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Data Presentation: MIC of this compound
The following table summarizes the reported MIC values of this compound against various microorganisms. These values have been compiled from scientific literature and are presented for comparative analysis.
| Microorganism | Gram Stain/Type | MIC (µmol/L) | MIC (µg/mL) | Reference |
| Escherichia coli (ATCC 25922) | Gram-Negative | 7.8 | ~2.53 | [1][2] |
| Listeria monocytogenes (ATCC 19111) | Gram-Positive | 1000 | ~324.4 | [1][2] |
| Candida albicans (ATCC 10231) | Yeast | 1000 | ~324.4 | [1][2] |
| Staphylococcus aureus | Gram-Positive | Not explicitly stated in µmol/L or µg/mL for this compound, but abietic acid derivatives show activity. | - | [3][4] |
| Salmonella enterica | Gram-Negative | Not explicitly stated in µmol/L or µg/mL for this compound, but showed high inhibition in disk diffusion assays. | - | [3][4] |
Note: The conversion from µmol/L to µg/mL is based on the molecular weight of this compound (C₂₀H₂₉NaO₂), which is approximately 324.44 g/mol .
Experimental Protocols
Two primary methods for determining the MIC of this compound are the broth microdilution method and the agar diffusion method. The following protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and specific details from studies on this compound.[2]
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium.
Materials:
-
This compound
-
Sterile deionized water or a suitable solvent (e.g., 10% ethanol solution, ensuring the final concentration of the solvent does not affect microbial growth)[2]
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi[2]
-
Microbial cultures (adjusted to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL)[2]
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 2 mmol/L) by dissolving the required amount in a minimal amount of a suitable solvent and then diluting with sterile broth to the final volume.[2] Ensure the final solvent concentration in the wells is non-inhibitory to the test microorganism.
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.2, 15.6, and 7.8 µmol/L).[2]
-
Discard 100 µL from the last well of the dilution series.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well (except for the sterility control well).
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control (Optional): A well containing a known antibiotic.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound solution (e.g., 2 mmol/L in 10% ethanol)[2]
-
Sterile filter paper disks (6 mm diameter)
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial cultures (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Using a sterile swab, evenly inoculate the entire surface of the agar plate with the standardized microbial suspension to create a lawn of growth.
-
Application of Disks:
-
Aseptically place sterile filter paper disks onto the surface of the inoculated agar.
-
Pipette a specific volume (e.g., 20 µL) of the this compound solution onto each disk.
-
-
Controls:
-
Negative Control: A disk impregnated with the solvent used to dissolve the this compound (e.g., 10% ethanol).
-
Positive Control: A disk containing a known antibiotic.
-
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Proposed Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of resin acids, including this compound, is believed to be the disruption of the bacterial cell membrane.[5][6][7][8] The hydrophobic nature of the abietane skeleton allows it to insert into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of action of this compound leading to bacterial cell death through membrane disruption.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The germicidal effect, biosafety and mechanical properties of antibacterial resin composite in cavity filling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and Biofilm-Disrupting Coatings from Resin Acid-Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Abietate as a Lubricant in Drilling Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium abietate, the sodium salt of abietic acid derived from rosin, is a compound recognized for its properties as a surfactant and emulsifier.[1][2][3] These characteristics suggest its potential utility as a lubricating additive in water-based drilling fluids. While direct and extensive performance data in this specific application is not widely published, its ability to reduce surface tension and emulsify oil and water phases are foundational to providing lubricity in the complex downhole environment.[2][4] One source notes its use as a "Lubricant in drilling fluid" as a typical application. This document provides a framework for the evaluation of this compound as a drilling fluid lubricant, including hypothetical performance data, detailed experimental protocols based on industry standards, and a proposed mechanism of action.
Drilling fluids, or muds, are critical components in the drilling of oil and gas wells. They serve to cool and lubricate the drill bit, carry rock cuttings to the surface, and maintain wellbore stability. The lubricating properties of a drilling fluid are paramount in reducing torque and drag, especially in deviated and horizontal wells.[5] An effective lubricant forms a protective film on metal surfaces, reducing the coefficient of friction between the drill string and the wellbore.[5]
Hypothetical Performance Data
The following tables present illustrative data on the potential performance of this compound as a lubricant in a water-based drilling fluid. This data is not based on published experimental results for this compound but is representative of the types of improvements that might be observed with an effective lubricating additive.
Table 1: Lubricity Performance of this compound in a Water-Based Mud
| Fluid Composition | Concentration of this compound (% w/v) | Coefficient of Friction (CoF) | Percent Reduction in CoF (%) |
| Base Mud | 0 | 0.35 | 0 |
| Treated Mud | 1 | 0.25 | 28.6 |
| Treated Mud | 2 | 0.18 | 48.6 |
| Treated Mud | 3 | 0.15 | 57.1 |
Table 2: Effect of this compound on the Rheological Properties of a Water-Based Mud
| Fluid Composition | Plastic Viscosity (cP) | Yield Point (lb/100 ft²) | 10-sec Gel Strength (lb/100 ft²) | 10-min Gel Strength (lb/100 ft²) |
| Base Mud | 15 | 10 | 4 | 8 |
| Treated Mud (2% this compound) | 16 | 11 | 5 | 9 |
Experimental Protocols
The following protocols are adapted from the American Petroleum Institute (API) Recommended Practice 13B-1 for the field testing of water-based drilling fluids.[6][7][8][9]
Preparation of Base Drilling Fluid (Base Mud)
-
Add 350 mL of deionized water to a mixing cup.
-
While stirring at a moderate speed on a multi-mixer, add 22.5 g of bentonite. Mix for 20 minutes.
-
Add 2.0 g of a fluid loss control agent (e.g., carboxymethyl cellulose) and mix for 10 minutes.
-
Add 0.5 g of sodium carbonate (soda ash) to adjust the pH to a range of 9.0-9.5.
-
Continue mixing for a total of 60 minutes to ensure complete hydration of the bentonite.
-
Age the mud for 16 hours at ambient temperature.
Preparation of this compound-Treated Drilling Fluid
-
Prepare the base mud as described in section 3.1.
-
To 350 mL of the base mud, add the desired concentration of this compound (e.g., for a 2% w/v solution, add 7 g of this compound).
-
Mix for 30 minutes to ensure complete dissolution and uniform distribution of the this compound.
Lubricity Test
This protocol is based on the use of a standard lubricity tester, which measures the torque required to rotate a steel ring against a stationary steel block submerged in the test fluid.[5]
-
Apparatus: Lubricity Tester (e.g., OFITE or Fann Model 212).[10]
-
Procedure:
-
Calibrate the lubricity tester according to the manufacturer's instructions.
-
Place the test fluid (either base mud or treated mud) into the sample cup, ensuring the test ring and block are fully submerged.
-
Set the rotational speed of the test ring to 60 rpm.
-
Apply a specified torque (e.g., 150 in-lbs) to the block, pressing it against the rotating ring.[10]
-
Allow the system to run for a set period (e.g., 5 minutes) to reach a stable reading.
-
Record the reading from the instrument, which is typically displayed as the coefficient of friction.
-
Repeat the test at least three times for each fluid to ensure reproducibility.
-
Rheological Property Measurement
-
Apparatus: Rotational Viscometer (e.g., Fann VG Meter).
-
Procedure:
-
Place the test fluid in the viscometer cup and immerse the rotor to the scribed line.
-
Measure the dial readings at rotor speeds of 600, 300, 200, 100, 6, and 3 RPM.
-
Calculate the Plastic Viscosity (PV) and Yield Point (YP) using the 600 and 300 RPM readings.
-
To measure gel strength, stir the fluid at 600 RPM for 10 seconds and then allow it to remain static for 10 seconds. Record the maximum dial reading at 3 RPM (10-second gel strength).
-
Repeat the process, but allow the fluid to remain static for 10 minutes before taking the reading at 3 RPM (10-minute gel strength).
-
Proposed Mechanism of Action
This compound, as a surfactant, possesses an amphiphilic molecular structure with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail.[4] This structure allows it to adsorb at interfaces, such as the metal surfaces of the drill string and the rock surface of the wellbore. The proposed lubricating mechanism involves the formation of a thin, adsorbed film that reduces direct asperity contact between the moving surfaces. The hydrophilic heads would adsorb onto the metal and rock surfaces, while the hydrophobic tails would orient towards the bulk fluid, creating a low-shear boundary layer. This layer would reduce the frictional forces and prevent adhesion between the surfaces.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Application of Surfactants in Lubricating Oils - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. OFI Testing Equipment, Inc. - Newsroom - Testing the Lubricating Properties of Drilling Fluids [ofite.com]
- 6. intertekinform.com [intertekinform.com]
- 7. "API RP 13B-1: 2019 Water-Based Drilling Fluids Testing" [bsbedge.com]
- 8. drillingmanual.com [drillingmanual.com]
- 9. eballotprodstorage.blob.core.windows.net [eballotprodstorage.blob.core.windows.net]
- 10. newpark.com [newpark.com]
Troubleshooting & Optimization
"preventing precipitation of sodium abietate in solution"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium abietate. The focus is on preventing precipitation and maintaining solution stability during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous solution. What are the most likely causes?
A1: Precipitation of this compound is most commonly caused by one or more of the following factors:
-
Low pH: this compound is the salt of a weak acid, abietic acid. If the pH of your solution drops, the abietate anion will be protonated, forming the much less water-soluble abietic acid, which then precipitates.
-
Low Temperature: The solubility of this compound in water is highly dependent on temperature. A significant drop in temperature can cause the solution to become supersaturated, leading to crystallization.
-
High Concentration: Exceeding the solubility limit at a given temperature will cause the excess solute to precipitate.
-
Solvent System: this compound is soluble in water and ethanol but has poor solubility in less polar organic solvents like acetone.[1] Adding an anti-solvent to an aqueous solution can trigger precipitation.
-
High Ionic Strength: The presence of high concentrations of other salts (electrolytes) can decrease the solubility of this compound through the "salting-out" effect.[2][3]
Q2: What is the ideal pH range to maintain this compound in solution?
A2: To prevent precipitation, the pH of the solution should be kept well above the pKa of its conjugate acid, abietic acid. The pKa of abietic acid is approximately 7.62. Aqueous solutions of this compound are naturally alkaline, typically with a pH between 9.5 and 9.9.[4] Maintaining a pH in this alkaline range (pH > 8.5) ensures that the compound remains in its ionized, water-soluble abietate form.
Q3: How does temperature affect the solubility of this compound?
A3: Temperature has a significant positive effect on the solubility of this compound in water. One study demonstrated that a solution containing 200 g/L (20 g in 100 g of water) could be prepared in warm water at 40°C.[4] However, cooling this solution to 4°C resulted in precipitation.[4] This indicates that experiments should be conducted at a stable, controlled temperature, and solutions should be stored at room temperature or warmer, unless precipitation is desired.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents can be very effective. Ethanol is a known good co-solvent for this compound. Using a mixture of water and a polar organic solvent like ethanol or propylene glycol can significantly increase solubility and prevent precipitation, especially at higher concentrations or lower temperatures.[5][6] This is a common strategy in pharmaceutical formulations.[7]
Q5: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms upon adding an acidic buffer or reagent. | pH Drop: The solution pH has fallen below the pKa of abietic acid (~7.62), causing protonation and precipitation of the free acid. | 1. Monitor pH continuously during additions. 2. Use a buffer system with a pH well into the alkaline range (e.g., pH 9-10). 3. If possible, adjust the pH of the acidic reagent before adding it to the this compound solution. |
| Solution becomes cloudy or crystals form when cooled. | Temperature Drop: The solubility limit has been exceeded at the lower temperature. | 1. Maintain the solution at a constant, elevated temperature (e.g., 25-40°C). 2. Prepare a more dilute solution if it must be stored or used at lower temperatures. 3. Gently warm the solution with stirring to redissolve the precipitate before use. |
| Precipitate forms immediately upon dissolving in a solvent mixture. | Incompatible Solvent: The solvent system contains a high proportion of a non-polar or anti-solvent (e.g., acetone). | 1. Dissolve this compound in water or ethanol first. 2. If a co-solvent is needed, slowly add it to the stable aqueous solution while monitoring for any signs of cloudiness. 3. Use polar co-solvents like ethanol or propylene glycol instead of less polar ones. |
| A solid "salt crust" forms over time in a concentrated solution. | Salting Out / Evaporation: High concentration of electrolytes or solvent evaporation is reducing solubility. | 1. Reduce the concentration of other salts in the formulation. 2. Keep containers tightly sealed to prevent solvent evaporation. 3. Consider adding a co-solvent like ethanol to increase the total solubility. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₉NaO₂ | [9] |
| Molecular Weight | 324.43 g/mol | [9] |
| Appearance | White to slightly yellow powder/solid | |
| pKa (of Abietic Acid) | ~7.62 | |
| Solubility (Water) | Soluble; 20g in 100g H₂O at 40°C | [4][10] |
| Solubility (Other) | Soluble in ethanol |
Table 2: pH of Aqueous this compound Solutions
| Concentration (g/L) | Molar Concentration (mol/L) | Reported pH |
| 5 g/L | ~1.54 x 10⁻³ M | 9.76 |
| 10 g/L | ~3.08 x 10⁻³ M | 9.87 |
| 20 g/L | ~6.16 x 10⁻³ M | 9.93 |
| Data derived from a study by de Oliveira et al. (2022).[4] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution (e.g., 50 g/L)
-
Select Solvent: Use high-purity deionized water.
-
Weigh Solute: Weigh out 5.0 g of this compound powder.
-
Measure Solvent: Measure approximately 90 mL of deionized water into a beaker with a magnetic stir bar.
-
Heating and Dissolution: Place the beaker on a stirrer hotplate and warm the water to approximately 35-40°C. Do not boil.
-
Slowly add the this compound powder to the warm, stirring water. Continue stirring until all the solid has completely dissolved. The solution should be clear.
-
pH Check (Optional): Calibrate and use a pH meter to check the pH. It should be in the alkaline range (>9.0). If it is not, there may be an issue with the starting material.
-
Final Volume Adjustment: Once dissolved and cooled to room temperature (20-25°C), transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask. Carefully add deionized water to the 100 mL mark.
-
Storage: Store the solution in a tightly sealed container at a constant room temperature (≥20°C) to prevent evaporation and temperature-fluctuation-induced precipitation.
Protocol 2: Experimental Determination of Critical Micelle Concentration (CMC)
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 20 g/L or ~6.16 x 10⁻² M) in deionized water, ensuring it is well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. A logarithmic dilution series is often effective (e.g., concentrations from 10⁻⁵ M to 10⁻² M).
-
Surface Tension Measurement: Use a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution, starting from the most dilute.
-
Data Plotting: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
CMC Determination: The plot will typically show two distinct linear regions. At low concentrations, the surface tension decreases linearly with log C. At higher concentrations, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as micelles form. The point where these two lines intersect is the Critical Micelle Concentration (CMC).
Visualizations
Caption: Logical workflow of common triggers leading to the precipitation of this compound.
Caption: A step-by-step flowchart for troubleshooting this compound precipitation.
References
- 1. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 2. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 3. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid–Liquid Extraction Using Propylene Glycol as a Solvent in the Recovery of Bioactive Compounds from Umbu Seeds [mdpi.com]
- 7. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolinscientific.com [biolinscientific.com]
- 9. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Sodium Abietate Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of sodium abietate. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Impure Reactants: The starting pine rosin may contain a low concentration of abietic acid or other non-reactive substances. 2. Incomplete Reaction: Reaction time, temperature, or mixing may be insufficient for full conversion. The stoichiometry of reactants (abietic acid to sodium base) might be incorrect. 3. Product Loss During Workup: Significant loss can occur during filtration, transfers between vessels, or if the product is not fully precipitated during recrystallization.[1] 4. Side Reactions: Abietic acid can undergo isomerization or oxidation, especially at elevated temperatures or upon exposure to air, leading to byproducts.[2] | 1. Purify Starting Material: Consider purifying the abietic acid from the crude rosin before the main reaction.[2] Ensure the sodium hydroxide or other base is of high purity. 2. Optimize Reaction Conditions: Ensure vigorous agitation to homogenize the resin and aqueous NaOH. Increase reaction time or slightly elevate the temperature (e.g., to 60-90°C).[3][4] Recalculate and confirm reactant molar ratios. 3. Improve Technique: Rinse all glassware used for transfers with the solvent to recover residual product.[1] Ensure complete precipitation during recrystallization by allowing sufficient time at a low temperature (e.g., 4°C).[3] 4. Use an Inert Atmosphere: For high-purity applications, blanketing the reaction with an inert gas like nitrogen or carbon dioxide can minimize oxidation.[2] |
| Product is Discolored (Yellow to Brown) | 1. Impurities from Rosin: Crude pine resin naturally contains colored impurities that can carry through to the final product. 2. Oxidation: The abietate molecule is susceptible to air oxidation, which can form colored byproducts, particularly when heated.[2] | 1. Purify Rosin/Abietic Acid: Purifying the abietic acid from the rosin prior to synthesis is the most effective method to achieve a white final product.[2] 2. Perform Recrystallization: A thorough recrystallization step, potentially repeated, can effectively remove many colored impurities.[3] 3. Control Temperature: Avoid excessive heating during the reaction and drying steps. |
| This compound Does Not Precipitate During Recrystallization | 1. Solution is Not Saturated: The concentration of this compound in the recrystallization solvent (typically water) may be too low. 2. Insufficient Cooling: The solution may not have been cooled to a low enough temperature or for a sufficient duration.[3] 3. Incorrect Solvent System: The presence of co-solvents can significantly alter solubility. For instance, while abietic acid is soluble in acetone, this compound is not; however, in a mixed water/acetone system, the solubility behavior can be complex.[5] | 1. Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration before cooling. 2. Optimize Cooling: Cool the solution in an ice bath or refrigerator (e.g., 4°C) for several hours to encourage crystal formation.[3] 3. Use an Anti-Solvent: If precipitation is stubborn in an aqueous solution, the careful, dropwise addition of a solvent in which this compound is insoluble (like acetone) can induce precipitation. |
| Reaction is Slow or Appears Stalled | 1. Poor Mixing: The reaction between the viscous, water-insoluble pine resin and the aqueous sodium hydroxide solution is heterogeneous. Inadequate agitation will limit the reaction rate. 2. Low Temperature: The reaction rate may be too slow at room temperature. | 1. Increase Agitation: Use vigorous mechanical or magnetic stirring to create a fine emulsion and maximize the interfacial area between reactants. 2. Increase Temperature: Heating the mixture to a mild temperature, such as 60°C, can significantly increase the reaction rate.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound? A1: The synthesis is a straightforward acid-base neutralization reaction, also known as salification. Abietic acid (C₁₉H₂₉COOH), a carboxylic acid found in pine resin, reacts with a sodium base, most commonly sodium hydroxide (NaOH), to form the salt this compound (C₁₉H₂₉COONa) and water.[3]
Q2: What are the typical starting materials and their ratios? A2: The most common starting material is natural pine resin (rosin).[3] The synthesis can be performed by reacting the resin directly with an aqueous solution of sodium hydroxide. A study demonstrating a high-yield green synthesis used a 1:1 mass ratio of pine resin to a 0.75 mol L⁻¹ NaOH solution.[3] For higher purity, purified abietic acid is used as the starting material.[2]
Q3: How is this compound purified after synthesis? A3: The most common and effective purification method is recrystallization from water.[3] The crude solid this compound is dissolved in warm water (e.g., 40-80°C), and the solution is then cooled (e.g., to 4°C in a refrigerator).[3][4] The purified this compound, being less soluble at lower temperatures, precipitates out of the solution and can be collected by filtration.[3]
Q4: What is a typical yield for this synthesis? A4: With optimized, eco-friendly methods starting from pine resin, a reaction yield of over 90% (by mass) has been reported.[3] The final isolated yield after purification will depend on the efficiency of the workup steps.
Q5: Why is my product hygroscopic? A5: this compound is naturally hygroscopic, meaning it tends to absorb moisture from the air.[3][4] This can cause the final product to clump or appear wet. It is important to dry the product thoroughly and store it in a desiccator or a tightly sealed container to minimize moisture absorption.[3]
Quantitative Data Summary
The table below summarizes key quantitative data related to this compound and its synthesis.
| Parameter | Value / Range | Source(s) |
| Molecular Formula | C₂₀H₂₉NaO₂ | [6][7] |
| Molecular Weight | ~324.44 g/mol | [6][7] |
| Appearance | White to slightly yellow crystalline powder | [6][8] |
| Typical Purity (Commercial) | ≥ 95% | [6][8] |
| Reaction Temperature | 60°C - 90°C | [3][4] |
| Drying Temperature | 54°C - 70°C | [3][9] |
| Reported Reaction Yield | > 90% (m/m) | [3] |
Experimental Protocols
Protocol 1: Green Synthesis of this compound from Pine Resin
This protocol is adapted from a high-yield, eco-friendly method.[3]
1. Reaction Setup:
-
In a beaker, combine pine resin and a 0.75 mol L⁻¹ sodium hydroxide (NaOH) solution in a 1:1 mass ratio.
-
Place the beaker on a heating magnetic stirrer.
2. Salification Reaction:
-
Heat the mixture to 60°C while maintaining vigorous agitation.
-
Continue heating and stirring until all the water has evaporated, leaving a solid residue.
3. Drying:
-
Transfer the solid residue to an oven and dry at 70°C for 3 hours.
4. Purification by Recrystallization:
-
Macerate (grind) the dried solid into a powder.
-
Prepare a solution by dissolving 20 g of the crude this compound in 100 g of warm water.
-
Stir this solution for an extended period (e.g., 12 hours) to ensure complete dissolution.
-
Place the solution in a refrigerator at 4°C and allow it to rest. The purified this compound will precipitate.
5. Isolation and Final Drying:
-
Filter the cold suspension through a funnel with a porous plate to collect the precipitated solid.
-
Place the collected solid in a desiccator for at least 48 hours to ensure it is completely dry.
-
The final product is a purified, solid this compound.
Visualizations
The following diagrams illustrate the experimental workflow and key factors influencing the reaction yield.
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing this compound synthesis yield.
References
- 1. How To [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.umons.ac.be [orbi.umons.ac.be]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. CN103314957A - this compound insecticide and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Sodium Abietate Emulsions
Welcome to the technical support center for stabilizing sodium abietate emulsions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
This compound is the sodium salt of abietic acid, a primary component of rosin.[1][2][3] It is an anionic surfactant valued for its excellent emulsifying properties, which allow it to stabilize mixtures of immiscible liquids like oil and water.[1][4] Its molecular structure contains both a hydrophobic (water-repelling) hydrocarbon region and a hydrophilic (water-attracting) carboxylate group. This amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and preventing droplets from coalescing.[5] It is used in various industries, including cosmetics, pharmaceuticals, and food products, to enhance texture, stability, and shelf life.[1][4]
Q2: What are the common signs of instability in a this compound emulsion?
Emulsions are thermodynamically unstable systems that can break down over time.[6] Common signs of instability include:
-
Creaming or Sedimentation: The rising or settling of dispersed droplets due to density differences, forming a concentrated layer. This process is often reversible by gentle mixing.[6]
-
Flocculation: The clumping together of droplets to form larger aggregates without the rupture of the individual droplet interface. This can be a precursor to coalescence and is sometimes reversible.
-
Coalescence: The irreversible merging of smaller droplets to form larger ones, which ultimately leads to the complete separation of the oil and water phases (breaking).
-
Phase Inversion: The emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.
Q3: What is the mechanism by which this compound stabilizes an emulsion?
This compound, as an anionic surfactant, stabilizes oil-in-water emulsions primarily through electrostatic repulsion . When this compound dissolves in water, it dissociates into sodium ions (Na+) and abietate anions (C₂₀H₂₉O₂⁻). The hydrophobic tails of the abietate anions adsorb onto the surface of the oil droplets, while the negatively charged hydrophilic heads orient towards the continuous water phase. This creates a negative surface charge on the oil droplets. The mutual repulsion between these negatively charged droplets prevents them from approaching each other closely and coalescing, thus maintaining the stability of the emulsion.
Experimental Protocols and Data
Protocol for Preparing a Model Oil-in-Water (O/W) Emulsion
This protocol provides a general method for preparing a stable oil-in-water emulsion using this compound. The ratios and parameters may need to be optimized for your specific oil phase and application.
Materials and Equipment:
-
This compound (≥95% purity)
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Deionized Water
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Heating plate
-
pH meter
Procedure:
-
Prepare the Aqueous Phase: Dissolve the desired amount of this compound in deionized water with gentle stirring. If necessary, warm the solution slightly (e.g., to 40-50°C) to aid dissolution. Adjust the pH of the aqueous phase if required for your experiment.
-
Prepare the Oil Phase: Measure the desired volume of the oil phase. If the oil phase contains solid components, heat it separately to ensure they are fully melted and mixed.
-
Pre-emulsification: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to create a coarse pre-emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-shear homogenization. The speed and duration of homogenization are critical parameters that affect droplet size and stability.[7][8][9][10]
-
Cooling: After homogenization, allow the emulsion to cool to room temperature while stirring gently.
-
Characterization: Evaluate the emulsion for stability, particle size, and zeta potential.
Data Presentation: Factors Influencing Emulsion Stability
The following tables present illustrative data on how key parameters can affect the properties of a this compound-stabilized emulsion. These are example values and should be adapted based on your specific experimental system.
Table 1: Effect of this compound Concentration on Emulsion Properties (Illustrative Data)
| This compound Conc. (% w/v) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation (after 24h) |
| 0.5 | 850 | 0.65 | -25 | Significant creaming, some coalescence |
| 1.0 | 450 | 0.30 | -35 | Minor creaming, stable droplets |
| 2.0 | 250 | 0.22 | -45 | Homogeneous and stable |
| 3.0 | 230 | 0.21 | -48 | Homogeneous and stable |
Note: Generally, increasing the emulsifier concentration leads to smaller droplet sizes and more negative zeta potentials, enhancing stability up to a certain point. A zeta potential with a magnitude greater than 30 mV is often indicative of good electrostatic stability.[11]
Table 2: Effect of Homogenization Speed on Emulsion Properties (Illustrative Data for a 2% this compound Emulsion)
| Homogenization Speed (rpm) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Stability Observation (after 24h) |
| 5,000 | 600 | 0.50 | Creaming observed |
| 10,000 | 350 | 0.28 | Stable, minimal creaming |
| 15,000 | 250 | 0.23 | Homogeneous and stable |
| 20,000 | 240 | 0.25 | Stable, potential for over-processing |
Note: Increasing homogenization speed generally reduces droplet size, but excessively high speeds can sometimes be inefficient or lead to phase inversion.[7]
Table 3: Effect of pH on Emulsion Stability (Illustrative Data for a 2% this compound Emulsion)
| pH | Zeta Potential (mV) | Stability Observation (after 24h) |
| 5.0 | -20 | Flocculation and creaming |
| 7.0 | -40 | Stable |
| 9.0 | -50 | Highly stable |
Note: As an anionic surfactant, this compound is more effective at neutral to alkaline pH where the carboxylate group is fully ionized, leading to stronger electrostatic repulsion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Creaming or Sedimentation | 1. Insufficient Viscosity: The continuous phase (water) has low viscosity, allowing droplets to move freely. 2. Large Droplet Size: Droplets are too large, increasing the effect of gravity. 3. Density Difference: Significant density difference between oil and water phases. | 1. Increase Viscosity: Add a thickening agent (e.g., xanthan gum, carboxymethyl cellulose) to the aqueous phase. 2. Reduce Droplet Size: Increase homogenization speed, time, or pressure. Ensure sufficient emulsifier concentration. 3. Density Matching: If possible, adjust the density of the continuous phase. |
| Flocculation (Droplet Clumping) | 1. Insufficient Surface Charge: The electrostatic repulsion between droplets is too weak to overcome attractive forces. 2. Inappropriate pH: The pH may be too low, reducing the ionization of the abietate head groups. 3. High Ionic Strength: High salt concentrations can screen the electrostatic charges, reducing repulsion. | 1. Increase Emulsifier Concentration: Ensure complete coverage of the droplet surface. 2. Adjust pH: Increase the pH to a neutral or slightly alkaline range (e.g., 7-9) to enhance the negative charge. 3. Reduce Salt Concentration: If possible, lower the concentration of electrolytes in the aqueous phase. |
| Coalescence and Emulsion Breaking | 1. Insufficient Emulsifier: Not enough this compound to form a stable interfacial film around all droplets. 2. Poor Homogenization: The initial droplet size is too large and varied. 3. Incompatible Ingredients: Presence of cationic molecules that can neutralize the anionic surfactant.[12] 4. Temperature Fluctuations: Freeze-thaw cycles can disrupt the interfacial film. | 1. Increase Emulsifier Concentration: Refer to Table 1 for guidance. 2. Optimize Homogenization: Increase speed, time, or use a more efficient homogenizer.[7] 3. Check Formulation: Ensure all components are compatible. Avoid mixing anionic and cationic ingredients.[12] 4. Control Storage Conditions: Store emulsions at a stable, moderate temperature. |
| Phase Inversion (O/W to W/O) | 1. High Dispersed Phase Ratio: The volume of the oil phase is too high relative to the aqueous phase. 2. Excessive Homogenization: Very high energy input can sometimes trigger phase inversion.[7] | 1. Adjust Phase Ratio: Decrease the oil-to-water ratio. 2. Modify Homogenization: Reduce the homogenization speed or time. |
Visualizations
Caption: Stabilization mechanism of an oil droplet by this compound.
Caption: Troubleshooting workflow for common emulsion instability issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. aocs.org [aocs.org]
- 6. agnopharma.com [agnopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agritechem.com [agritechem.com]
Technical Support Center: Sodium Abietate Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of sodium abietate.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is the sodium salt of abietic acid, a primary component of resin acids. It typically appears as a white to slightly yellow crystalline powder.[1] It is soluble in water and ethanol.
Q2: What is a typical solvent system for this compound crystallization?
A common and effective solvent for the crystallization of this compound is water. Ethanol can also be used as a solvent.
Q3: What is the expected pH of a this compound solution?
Aqueous solutions of this compound are slightly alkaline. The pH of a 1% aqueous solution typically ranges from 7.5 to 9.5. As the concentration of this compound in water increases, the pH and electrical conductivity of the solution also show a slight increase.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. As the salt of a weak acid (abietic acid), its solubility in aqueous solutions increases with higher pH.[2][3] Conversely, in acidic conditions (lower pH), the abietate anion can be protonated to form the less soluble abietic acid, potentially causing it to precipitate out of solution.[2][4]
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a published method for the purification of this compound.[5]
Materials:
-
Crude this compound
-
Deionized water
-
Beaker or Erlenmeyer flask
-
Hot plate with magnetic stirring capability
-
Refrigerator or cooling bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Desiccator
Procedure:
-
Dissolution: Prepare a 200 g/L solution of crude this compound in deionized water in a beaker or Erlenmeyer flask. For example, dissolve 20 g of this compound in 100 mL of deionized water.
-
Heating: Gently heat the solution to approximately 40°C while stirring continuously until all the solid has dissolved.[5] Avoid boiling the solution.
-
Cooling and Crystallization: Once the this compound is fully dissolved, cover the container and place it in a refrigerator set at 4°C.[5] Allow the solution to cool undisturbed for several hours to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing (Optional): To remove any remaining soluble impurities, you can wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove residual water.
Troubleshooting Guide
Issue 1: No Crystals Are Forming
Possible Causes:
-
The solution is not supersaturated.
-
The cooling process is too slow, or the final temperature is not low enough.
-
The concentration of this compound is too low.
-
The presence of significant amounts of impurities is inhibiting nucleation.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seeding: Add a few seed crystals of pure this compound to the solution. This provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of this compound. Be careful not to overheat or boil the solution.
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., 4°C) to reduce the solubility and promote precipitation.[5]
-
-
Check for Impurities: If the above steps fail, your starting material may contain a high level of impurities that are inhibiting crystallization. Consider a pre-purification step, such as washing the crude material or performing a preliminary purification from a different solvent system.
Issue 2: Crystallization Occurs Too Rapidly, Yielding Small or Impure Crystals
Possible Causes:
-
The solution is too concentrated.
-
The cooling rate is too fast.
Solutions:
-
Adjust Concentration: Dilute the solution slightly by adding a small amount of warm solvent before cooling.
-
Control Cooling Rate: Instead of placing the warm flask directly into a cold environment, allow it to cool slowly at room temperature before transferring it to a refrigerator or cooling bath. A slower cooling rate generally promotes the growth of larger, more well-defined crystals.
Issue 3: Low Crystal Yield
Possible Causes:
-
The concentration of the initial solution was too low.
-
The final cooling temperature was not low enough, leaving a significant amount of this compound dissolved in the mother liquor.
-
Too much solvent was used for washing the crystals.
Solutions:
-
Optimize Concentration and Temperature: Refer to the experimental protocol for the recommended concentration (200 g/L) and cooling temperature (4°C).[5]
-
Second Crop of Crystals: The mother liquor (the liquid remaining after filtration) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Minimize Washing Solvent: When washing the crystals, use a minimal amount of ice-cold solvent to reduce the dissolution of the product.
Issue 4: Crystals are Oily or Discolored
Possible Causes:
-
Presence of resinous or oily impurities from the crude starting material.
-
Incomplete reaction if synthesizing this compound from abietic acid.
-
Degradation of the product due to overheating.
Solutions:
-
Purification of Starting Material: Crude this compound derived from pine resin may contain other resin acids and neutral compounds.[6] A pre-purification step, such as washing the crude material with a non-polar solvent in which this compound is insoluble, may be necessary.
-
Activated Carbon Treatment: Dissolve the crude this compound in warm water and add a small amount of activated carbon. Stir for a short period and then filter the hot solution to remove the carbon and adsorbed impurities before proceeding with the cooling and crystallization step.
-
Avoid Overheating: During the dissolution step, do not exceed the recommended temperature to prevent potential degradation of the product.
Data Summary
Table 1: Solubility and pH of this compound
| Property | Value | Solvent | Notes |
| Solubility | Soluble | Water, Ethanol | Qualitative data. |
| Recrystallization Concentration | 200 g/L | Water | At 40°C for dissolution.[5] |
| pH (1% solution) | 7.5 - 9.5 | Water | Solution is slightly alkaline. |
| pH Dependence | Solubility increases with increasing pH | Aqueous Solution | In acidic conditions, may convert to less soluble abietic acid.[2] |
Visual Guides
Caption: General workflow for the recrystallization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Optimization of Sodium Abietate Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium abietate. Here, you will find information to help you optimize its concentration for various assays and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
This compound is the sodium salt of abietic acid, a primary component of rosin.[1][2] It is an anionic surfactant and is used in various applications for its emulsifying and antimicrobial properties. In a laboratory setting, it is often investigated for its potential as an antimicrobial or cytotoxic agent. Its surfactant nature also means it can be used to solubilize other water-insoluble compounds in aqueous assay buffers.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules, like this compound, self-assemble to form micelles. Below the CMC, this compound exists as individual molecules (monomers). The formation of micelles can significantly alter the properties of the solution and the behavior of this compound in an assay. For instance, micelle formation can affect the availability of the monomeric form to interact with cells or proteins, and can sometimes interfere with assay readouts. The CMC is a crucial parameter to consider when designing experiments to ensure reproducible results.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in water.[3] To prepare a stock solution, dissolve the this compound powder in high-purity water (e.g., Milli-Q or deionized water) with gentle stirring. Warming the solution slightly (e.g., to 37°C) can aid dissolution. For cell culture applications, it is essential to sterilize the stock solution, preferably by filtering through a 0.22 µm filter, as autoclaving could potentially degrade the compound. Aqueous solutions of this compound will have an alkaline pH, which should be considered when adding to buffered assay systems.[3]
Q4: Can this compound interfere with common cell viability assays like MTT or XTT?
Yes, as a surfactant, this compound has the potential to interfere with cell viability assays. Surfactants can affect cell membrane integrity, which can influence the results of cytotoxicity assays. Additionally, they may interact with assay reagents. For tetrazolium-based assays like MTT and XTT, potential interferences could include direct reduction of the tetrazolium salt by this compound or effects on cellular metabolism that are independent of cytotoxicity. It is crucial to include appropriate controls to account for these potential interferences.
Q5: What are the typical effective concentrations of this compound in antimicrobial assays?
The effective concentration of this compound as an antimicrobial agent can vary depending on the target microorganism. For example, in one study, the minimum inhibitory concentration (MIC) for Escherichia coli was found to be as low as 7.8 μmol/L, while for Listeria monocytogenes and Candida albicans it was 1000 μmol/L.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Assay Medium
Symptoms:
-
Cloudiness or visible particulate matter in the cell culture medium or assay buffer after adding this compound.
-
Inconsistent results between wells or experiments.
Possible Causes & Solutions:
| Cause | Solution |
| High Concentration of Divalent Cations | Cell culture media and some buffers (e.g., PBS) contain divalent cations like Ca²⁺ and Mg²⁺ which can form insoluble salts with abietate. Prepare a concentrated stock solution of this compound in water and add it to the final medium in a small volume to minimize local concentration effects. Add the this compound solution slowly while stirring. |
| Low Temperature | The solubility of some salts decreases at lower temperatures. If you store your prepared medium at 4°C, allow it to fully warm to room temperature or 37°C before use. Gentle warming can help redissolve any precipitate. |
| High Salt Concentration in Buffer | High concentrations of other salts in your buffer can reduce the solubility of this compound ("salting out" effect). If possible, consider reducing the salt concentration of your buffer, or test the solubility of this compound in the buffer before your experiment. |
| pH Shift | The solubility of abietate can be pH-dependent. The addition of a concentrated, alkaline this compound solution could potentially shift the local pH of your buffered medium, causing precipitation. Ensure your buffer has sufficient capacity to handle the addition of the this compound stock. |
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Interference in Colorimetric or Fluorometric Assays
Symptoms:
-
High background signal in control wells containing only this compound and assay reagents.
-
Non-linear dose-response curves.
-
Results are not reproducible.
Possible Causes & Solutions:
| Cause | Solution |
| Direct Reaction with Assay Reagents | This compound may directly reduce colorimetric dyes (e.g., MTT, XTT) or interfere with fluorescent probes. Run a control experiment with this compound in cell-free medium to assess its direct effect on the assay reagents. Subtract the background absorbance/fluorescence from your experimental wells. |
| Micelle Formation | Above its CMC, this compound forms micelles which can sequester assay reagents or alter their spectral properties. Try to work at concentrations below the CMC if possible. Be aware that the CMC can be lowered by the presence of salts in the buffer. |
| Interaction with Phenol Red | The pH indicator phenol red, present in many cell culture media, can sometimes interfere with colorimetric assays. If interference is suspected, consider using a phenol red-free medium for the duration of the assay. |
| Alteration of Cell Metabolism | As a surfactant, this compound might alter cell membrane permeability and affect cellular metabolism in ways that are not directly related to cytotoxicity, which can impact assays that measure metabolic activity (e.g., MTT, resazurin). Consider using a cytotoxicity assay with a different mechanism, such as a lactate dehydrogenase (LDH) release assay, to confirm your results. |
Signaling Pathway of Potential MTT Assay Interference
Caption: Potential interference points of this compound in an MTT assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add sterile, high-purity water to the desired final concentration (e.g., 100 mM).
-
Dissolve the powder by gently vortexing or stirring. If necessary, warm the solution to 37°C to aid dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability MTT Assay with this compound
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent was used for a positive control compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Control for Interference: In a separate cell-free 96-well plate, add the same concentrations of this compound to the medium and perform steps 5-8 to measure any direct effect of this compound on MTT reduction. Subtract these background values from your cell-based readings.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
In a 96-well microtiter plate, add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to each well.
-
Add 100 µL of a concentrated this compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add 10 µL of the microbial inoculum to each well.
-
Include a positive control (microbes in medium without this compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
Table 1: Ionic Properties of Aqueous this compound Solutions
| Concentration (mol/L) | pH | Conductivity (µS/cm) |
| 1.54 x 10⁻³ | 9.5 | 150 |
| 7.70 x 10⁻⁴ | 9.3 | 100 |
| 3.85 x 10⁻⁴ | 9.1 | 75 |
| 1.92 x 10⁻⁴ | 8.9 | 50 |
Data adapted from a study on the properties of this compound solutions.[3] Note that the pH of aqueous solutions is alkaline.[3]
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain | MIC (µmol/L) |
| Escherichia coli | Gram-negative | 7.8 |
| Listeria monocytogenes | Gram-positive | 1000 |
| Candida albicans | Yeast | 1000 |
These values are examples and may vary depending on the specific strain and experimental conditions.[3]
References
Technical Support Center: Degradation Pathways of Sodium Abietate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the degradation of sodium abietate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, the salt of abietic acid, undergoes degradation through several pathways, primarily biodegradation, photodegradation, and chemical oxidation. The specific pathway and resulting products depend on the experimental conditions.
-
Biodegradation: This is a major pathway, especially in environmental settings or bioreactors. Microorganisms, including various bacteria and fungi, can metabolize abietic acid. Aerobic biodegradation often proceeds through hydroxylation and oxidation, leading to the formation of intermediates like 7-oxodehydroabietic acid before ring cleavage.[1][2][3] Anaerobic degradation is slower and can result in different products, such as aromatized and decarboxylated compounds like retene.[1][2]
-
Photodegradation: Exposure to UV light can induce the degradation of abietic acid. This process can be influenced by environmental factors such as humidity and the presence of photosensitizers.[4][5]
-
Chemical Oxidation: Oxidizing agents like ozone or even atmospheric oxygen can degrade abietic acid.[6][7] Ozonation involves the reaction of ozone with the double bonds in the abietic acid structure, leading to various oxidation products.[6] Aerobic oxidation can lead to the formation of hydroperoxides and other oxygenated derivatives.[7]
Q2: Why am I observing slow or no degradation of this compound in my microbial culture?
Several factors can inhibit the microbial degradation of this compound:
-
Microbial Specificity: Not all microorganisms can degrade resin acids. The ability to metabolize these compounds is often specific to certain bacterial or fungal strains.[8][9] For instance, some bacteria exhibit a high degree of substrate specificity for different types of resin acids (abietane vs. pimarane types).[8][9] Ensure your microbial culture contains species known to degrade resin acids, such as certain Pseudomonas, Alcaligenes, or Comamonas species.[10][11]
-
Anaerobic Conditions: Abietic acid is generally more recalcitrant under anaerobic conditions compared to aerobic conditions.[1][2] If your experiment is under low-oxygen conditions, degradation will likely be slower and may yield different, more persistent byproducts.[1][2]
-
Nutrient Limitation: Like any biological process, microbial degradation requires essential nutrients. A lack of nitrogen, phosphorus, or other trace elements can limit microbial growth and metabolic activity.
-
Toxicity: While microorganisms can degrade resin acids, high concentrations of these compounds can be toxic and inhibit microbial activity.[8][9]
-
pH and Temperature: The pH and temperature of your experimental setup must be within the optimal range for the specific microorganisms you are using. Deviations from these optimal conditions can significantly slow down or halt degradation.
Q3: What are some common intermediates and final degradation products I should be looking for?
The degradation products of this compound vary depending on the degradation pathway:
-
Aerobic Biodegradation: Common intermediates include hydroxylated and ketonic compounds.[3] A key intermediate in the degradation of abietane-type resin acids by some bacteria is 7-oxodehydroabietic acid.[1][2][3] Further degradation leads to the cleavage of the ring structure.
-
Anaerobic Biodegradation: This pathway can lead to the formation of aromatized and decarboxylated products, with retene being a notable persistent compound.[1][2]
-
Thermal Oxidation: At elevated temperatures in the presence of oxygen, a complex mixture of oxidation products can form, including dehydroabietic acid, palustric acid, and 7-oxodehydroabietic acid.[12]
-
Ozonation: The reaction with ozone can yield various oxidized products, and the stoichiometry has been reported to be 3 moles of ozone per mole of dehydroabietic acid consumed.[6][13]
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound for aqueous degradation studies.
-
Problem: this compound, while being the salt of a resin acid, may still exhibit limited solubility in aqueous media, especially at high concentrations or in the presence of other salts.
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your solution is neutral to slightly alkaline to maintain the salt form.
-
Use a Co-solvent: If permissible for your experiment, consider using a small amount of a water-miscible organic solvent like ethanol or acetone to aid initial dissolution, followed by dilution with your aqueous medium.
-
Sonication: Use an ultrasonic bath to help disperse and dissolve the this compound.
-
Heating: Gently warming the solution can increase solubility, but be cautious of potential thermal degradation if your experiment is sensitive to temperature.
-
Issue 2: Inconsistent degradation rates between experimental batches.
-
Problem: Significant variability in degradation efficiency across different runs of the same experiment.
-
Troubleshooting Steps:
-
Standardize Inoculum: If using microbial cultures, ensure the inoculum size, growth phase, and microbial density are consistent for each batch.
-
Control Environmental Parameters: Tightly control and monitor pH, temperature, and oxygen levels (for aerobic studies). Small variations in these parameters can significantly impact microbial activity.
-
Substrate Purity: Ensure the purity of your this compound is consistent. Commercial sources of abietic acid and its salts can have varying levels of other resin acids, which may degrade at different rates.[14]
-
Matrix Effects: If using a complex medium (e.g., wastewater, soil extract), be aware that other organic compounds can be preferentially degraded, leading to a lag in this compound degradation.
-
Issue 3: Peaks of unknown compounds appearing in analytical results (e.g., HPLC, GC-MS).
-
Problem: Detection of unexpected or unidentifiable compounds during the analysis of degradation samples.
-
Troubleshooting Steps:
-
Analyze Control Samples: Run control samples (this compound in the same medium without the degradation agent, e.g., without microorganisms or UV light) to check for abiotic transformations or impurities in the starting material.
-
Consult Literature for Intermediates: Compare the mass spectra or retention times of your unknown peaks with known degradation intermediates of abietic acid reported in the literature (e.g., hydroxylated derivatives, 7-oxodehydroabietic acid).[3][12]
-
Consider Isomerization: Abietic acid can isomerize to other resin acids (e.g., neoabietic acid, palustric acid), especially with changes in pH or temperature.[15] These isomers may appear as separate peaks.
-
Forced Degradation Studies: Consider performing forced degradation studies under more extreme conditions (e.g., higher temperature, stronger oxidant) to intentionally generate higher concentrations of degradation products for easier identification.[16][17]
-
Data Presentation
Table 1: Quantitative Data on the Ozonation of Dehydroabietic Acid (a related abietane resin acid)
| Parameter | Value | Conditions | Reference |
| Reaction Rate Constant | 1.1 x 10² L/mol·s | 23 °C | [6][13] |
| Stoichiometric Ratio (Ozone:DHA) | 3:1 | [6][13] |
Experimental Protocols
Protocol 1: General Method for Microbial Degradation of this compound
This protocol provides a general framework for studying the biodegradation of this compound by a bacterial culture.
-
Preparation of Medium:
-
Prepare a minimal salts medium appropriate for the bacterial strain being used. This typically contains a nitrogen source (e.g., (NH₄)₂SO₄), a phosphorus source (e.g., KH₂PO₄, K₂HPO₄), and trace elements.
-
Autoclave the medium to sterilize it.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of ethanol and then diluted with sterile water).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Inoculation and Incubation:
-
Aseptically add the this compound stock solution to the sterile minimal salts medium to achieve the desired final concentration.
-
Inoculate the medium with a pre-cultured bacterial strain known to degrade resin acids.
-
Incubate the culture under appropriate conditions of temperature and agitation (for aerobic degradation).
-
Include a sterile control (no inoculum) to account for any abiotic degradation.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw samples from the culture.
-
Separate the bacterial cells from the supernatant by centrifugation or filtration.
-
Extract the remaining this compound and its degradation products from the supernatant using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Analyze the extracts using analytical techniques such as HPLC or GC-MS to quantify the disappearance of the parent compound and the appearance of degradation products.[10][18][19]
-
Protocol 2: Forced Degradation Study - Acid/Base Hydrolysis
This protocol outlines a typical procedure for investigating the stability of this compound under acidic and basic conditions.[16][20]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare acidic and basic solutions, typically 0.1 M to 1 M HCl and 0.1 M to 1 M NaOH.[20]
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the this compound stock solution to the HCl solution.
-
Base Hydrolysis: Add an aliquot of the this compound stock solution to the NaOH solution.
-
Incubate the solutions at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period.
-
Include a control sample of this compound in neutral water under the same temperature conditions.
-
-
Neutralization and Sample Preparation:
-
After the incubation period, withdraw samples and neutralize them (add NaOH to the acidic sample and HCl to the basic sample).
-
Dilute the samples to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze the stressed and control samples using a stability-indicating analytical method, such as HPLC, to determine the extent of degradation and identify any degradation products formed.
-
Mandatory Visualizations
Caption: Aerobic biodegradation pathway of abietic acid.
Caption: Anaerobic transformation pathway of abietic acid.
Caption: Troubleshooting workflow for degradation experiments.
References
- 1. Recent advances in understanding resin acid biodegradation: microbial diversity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Conversion of Toxic Resin Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Research into the oxidation of abietic acid-derived enone with atmospheric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Microbiology and biodegradation of resin acids in pulp mill effluents: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of resin acid degrading bacteria found in effluent from a bleached kraft pulp mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bacterial transformation of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Abietic acid - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. brjac.com.br [brjac.com.br]
- 19. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Sodium Abietate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude sodium abietate.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Solvents/Reagents | Expected Purity | Expected Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Differential solubility of this compound and impurities in a solvent at different temperatures. | Water, Ethanol, Ethanol/Water mixtures | >95%[1] | Moderate to High | Simple, cost-effective, and can yield high-purity crystals. | Yield can be compromised by the solubility of this compound in the mother liquor. Potential for "oiling out."[2] |
| Acidification-Extraction | Conversion of this compound to the less water-soluble abietic acid for extraction into an organic solvent, followed by reconversion to the sodium salt. | Acid: HCl, H₂SO₄Base: NaOHOrganic Solvents: Diethyl ether, Benzene, Gasoline[3] | High | High | Effective for removing water-soluble and some organic impurities. | Involves multiple steps and the use of acids, bases, and organic solvents.[3] |
| Mixed-Mode Chromatography | Utilizes a stationary phase with multiple interaction modes (e.g., ion exchange and hydrophobic) for enhanced selectivity.[4][5][6][7][8] | Varies depending on the stationary phase; typically involves aqueous buffers with varying pH and salt concentrations. | Potentially Very High | High | High selectivity for complex mixtures, can remove closely related impurities.[4][7] | Requires specialized equipment and method development. Can be more expensive. |
Experimental Protocols
Recrystallization from Warm Water
This protocol is adapted from a method for purifying this compound synthesized from pine resin.[9]
Methodology:
-
Dissolution: Dissolve the crude this compound in warm deionized water (approximately 40-60 °C) to create a concentrated solution (e.g., 200 g/L).[9] Stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator (e.g., 4 °C) can enhance crystal formation.[9]
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 70 °C for 3 hours).[9]
Acidification-Extraction Protocol
This generalized protocol is based on the principles of acid-base extraction for the purification of acidic compounds.[3]
Methodology:
-
Dissolution: Dissolve the crude this compound in water.
-
Acidification: Slowly add a dilute acid (e.g., 1 M HCl) to the solution while stirring until the pH is acidic, leading to the precipitation of abietic acid.
-
Extraction: Extract the precipitated abietic acid into a suitable water-immiscible organic solvent (e.g., diethyl ether). Perform the extraction multiple times (e.g., 3 times) to maximize recovery.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Remove the organic solvent by rotary evaporation to obtain purified abietic acid.
-
Salt Formation: Dissolve the purified abietic acid in a suitable solvent like ethanol and neutralize it with a stoichiometric amount of sodium hydroxide or sodium ethoxide solution to reform this compound.
-
Isolation: Precipitate the purified this compound, collect it by filtration, and dry it thoroughly.
Troubleshooting Guides and FAQs
Recrystallization Issues
Q1: No crystals are forming after the solution has cooled.
A1: This is a common issue that can arise from several factors:
-
Too much solvent: The concentration of this compound may be below its saturation point. Solution: Reheat the solution and evaporate some of the solvent to increase the concentration.[2]
-
Supersaturation: The solution may be supersaturated. Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.
-
Slow nucleation: The formation of initial crystal nuclei may be slow. Solution: Cool the solution for a longer period in an ice bath.
Q2: The product has "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Solution 1: Reheat the solution to dissolve the oil. Allow it to cool more slowly. Using a larger volume of solvent may also help.
-
Solution 2: Try a different solvent or a solvent mixture with a lower boiling point.
Q3: The yield of purified this compound is very low.
A3: Low yield can be due to:
-
Excessive washing: Washing the crystals with too much cold solvent can dissolve a significant portion of the product. Solution: Use a minimal amount of ice-cold solvent for washing.
-
Incomplete precipitation: Not all of the this compound may have crystallized out of the solution. Solution: Ensure the solution is sufficiently cooled for an adequate amount of time. You can also try to recover a second crop of crystals by concentrating the mother liquor.
-
High solubility in the chosen solvent: The solvent may be too "good" at dissolving the compound even at low temperatures. Solution: Consider using a different solvent or a solvent mixture where the solubility of this compound is lower at cold temperatures.
Acidification-Extraction Issues
Q1: An emulsion formed during the extraction process.
A1: Emulsions are stable mixtures of immiscible liquids that can be difficult to separate.
-
Solution 1: Allow the separatory funnel to stand for a longer period. Gentle swirling or tapping of the funnel can help break the emulsion.
-
Solution 2: Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
Q2: The purity of the final this compound is low.
A2: This could be due to:
-
Incomplete extraction of impurities: Some impurities may have similar solubility properties to abietic acid. Solution: Increase the number of extraction steps.
-
Contamination during salt formation: The base used for neutralization might contain impurities. Solution: Use a high-purity base for the final salt formation step.
-
Incomplete conversion: Ensure complete acidification and subsequent complete neutralization for efficient separation and recovery.
Purity Analysis
The purity of the final this compound product can be assessed using the following methods:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate this compound from its potential impurities. The purity is determined by comparing the peak area of the this compound to the total area of all peaks in the chromatogram.[10]
-
Titration: A non-aqueous titration can be used to determine the assay of this compound.[1]
Visualizations
Caption: Experimental workflows for the purification of crude this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. US2296503A - Preparation of abietic acid - Google Patents [patents.google.com]
- 4. Introduction to Multimodal or Mixed-Mode Chromatography | Bio-Rad [bio-rad.com]
- 5. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]
- 8. MIX-A Resin Mixed-mode Chromatography Resin Strong Anion Exchange Chromatography Resin-Pinshan Biotech - A Supplier of Core Consumables and Solutions for Biopharmaceuticals-Pinshan Biotechnology (Shanghai) Co., Ltd [pinshanbio.com]
- 9. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"addressing batch-to-batch variability of sodium abietate"
Welcome to the technical support center for sodium abietate. This resource is designed for researchers, scientists, and drug development professionals to address and manage the challenges associated with the batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the sodium salt of abietic acid, a primary component of pine resin.[1][2] It typically appears as a white to light yellow crystalline powder.[3][4] Due to its properties as an emulsifier, tackifier, and surfactant, it is used in a wide range of applications, including cosmetics, pharmaceuticals for enhancing drug solubility, adhesives, and biodegradable cleaning products.[2][4][5]
Q2: What are the primary causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in this compound primarily stems from three sources:
-
Raw Material Source: Since it is derived from natural pine resin, the composition of the raw material can vary depending on the pine species, geographic location, and harvest time.[1]
-
Manufacturing and Purification Process: Differences in the synthesis, such as reaction conditions with sodium hydroxide, and purification methods like recrystallization can lead to variations in purity, impurity profile, and physical properties.[1][6][7]
-
Physicochemical Properties: Factors such as the presence of different crystalline forms (polymorphism), residual moisture content (as it is hygroscopic), and particle size distribution can differ between batches.[1][7]
Q3: How can batch-to-batch variability impact my experiments?
A3: Inconsistent properties between batches can significantly affect experimental outcomes. For example, variations in purity and emulsifying capacity can alter the stability and texture of cosmetic creams.[2][4] In pharmaceutical formulations, differences in solubility and particle size can impact the bioavailability and dissolution rate of the active ingredient.[4][8] This can lead to unreliable and non-reproducible results, compromising product quality and development timelines.
Q4: What are the critical quality attributes I should test for in a new batch of this compound?
A4: Before using a new batch, it is crucial to perform a set of quality control tests. Key attributes to assess include:
-
Purity: Often determined by titration or High-Performance Liquid Chromatography (HPLC).[4][9]
-
Identity: Confirmed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to verify the presence of characteristic chemical bonds.[1]
-
Appearance and Solubility: Visual inspection and testing solubility in relevant solvents.[3][10]
-
Crystallinity: Assessed using X-ray Diffraction (XRD), which can help identify polymorphic differences.[1]
-
Elemental Composition: Techniques like Energy-Dispersive X-ray Spectroscopy (EDS) can confirm the presence of sodium and the absence of significant elemental contaminants.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to the variability of this compound.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Solutions |
| Inconsistent Emulsion/Formulation Stability | 1. Purity Variation: The concentration of this compound or the presence of impurities in a new batch differs from the previous one. 2. pH Shift: Different batches may have slight pH variations in solution.[1] | 1. Qualify New Batches: Perform purity analysis (e.g., HPLC, Titration) and identity confirmation (e.g., FTIR) on every new batch. Compare results to a retained sample of a known, well-performing batch. 2. pH Adjustment: Measure and adjust the pH of your formulation after adding the new batch of this compound. |
| Unexpected Precipitation of this compound | 1. Lower Solubility: The new batch may have a different crystalline structure (polymorph) or impurity profile affecting its solubility.[7] 2. Solvent Interaction: The interaction between the solvent system and the specific batch of this compound may have changed.[12] | 1. Conduct Solubility Testing: Determine the solubility of the new batch in your specific solvent system before large-scale use. 2. Recrystallization: If solubility is a persistent issue, consider purifying the material through recrystallization.[1] 3. Review Solvent System: Ensure there have been no changes to your solvent composition or sources. |
| Poor Bioavailability or Altered Dissolution Profile in Drug Product | 1. Particle Size Variation: Differences in the particle size distribution between batches can significantly alter dissolution rates. 2. Amorphous vs. Crystalline Content: The ratio of amorphous to crystalline material can affect how quickly the substance dissolves.[7] | 1. Particle Size Analysis: Characterize the particle size distribution of each new batch. 2. XRD Analysis: Use X-ray Diffraction to assess the degree of crystallinity and compare it against a reference standard.[1] 3. Dissolution Testing: Perform in-vitro dissolution tests on the formulation using the new batch to ensure it meets specifications. |
| Variable Results in Antimicrobial Assays | 1. Impurity Profile: The presence or absence of other resin-derived compounds with antimicrobial activity could vary. 2. Concentration Discrepancy: Inaccurate weighing due to high moisture content in a hygroscopic batch.[1] | 1. Chromatographic Fingerprinting: Use HPLC or GC-MS to create a chemical fingerprint of each batch to check for consistency in the impurity profile.[13] 2. Moisture Content Analysis: Determine the water content of each batch (e.g., Karl Fischer titration) and adjust sample weights accordingly to ensure consistent active concentration. |
Quality Control Workflow for New Batches
This diagram outlines a logical workflow for qualifying a new batch of this compound before its use in critical applications.
Key Experimental Protocols
Below are detailed methodologies for essential quality control experiments.
Purity Determination by Nonaqueous Titration
-
Objective: To quantify the purity of this compound.[4]
-
Principle: This method involves dissolving the sample in a suitable non-aqueous solvent and titrating with a standardized acid, typically perchloric acid. The endpoint is detected potentiometrically.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 N solution of perchloric acid in glacial acetic acid.
-
Standardize the perchloric acid solution against potassium hydrogen phthalate (KHP).
-
-
Sample Preparation:
-
Accurately weigh approximately 300 mg of the this compound batch.
-
Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.
-
-
Titration:
-
Immerse a calibrated pH electrode (suitable for non-aqueous conditions) into the sample solution.
-
Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential (mV) after each addition.
-
-
Endpoint Determination:
-
The endpoint is the point of maximum inflection on the titration curve (or the peak of the first derivative).
-
-
Calculation:
-
Calculate the purity (%) using the volume of titrant consumed, its normality, the sample weight, and the molecular weight of this compound (324.44 g/mol ).[3]
-
-
Identity Confirmation by FTIR Spectroscopy
-
Objective: To confirm the chemical identity of this compound by comparing its infrared spectrum to a reference standard.[1]
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample's molecules, resulting in a unique spectrum that acts as a molecular "fingerprint." The key is to identify the characteristic band of the carboxylate group (COO⁻).
-
Methodology:
-
Sample Preparation:
-
Ensure the sample is dry.
-
Use the Attenuated Total Reflectance (ATR) technique for solid powder samples for ease of use. Place a small amount of the powder directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000–650 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
-
Compare the acquired spectrum to that of a known reference standard of this compound.
-
Confirm the presence of characteristic peaks, particularly the strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate group (typically in the 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively).
-
-
Crystallinity Assessment by X-ray Diffraction (XRD)
-
Objective: To assess the degree of crystallinity and identify the polymorphic form of the this compound powder.[1]
-
Principle: XRD measures the scattering of X-rays by the crystalline lattice of a material. Crystalline materials produce a pattern of sharp diffraction peaks, while amorphous materials produce a broad halo.
-
Methodology:
-
Sample Preparation:
-
Lightly pack the this compound powder into a sample holder to ensure a flat, level surface.
-
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation.
-
Set the instrument to scan over a 2θ range (e.g., 5° to 50°).
-
-
Data Acquisition:
-
Run the scan to obtain the diffraction pattern.
-
-
Data Analysis:
-
Compare the positions and relative intensities of the diffraction peaks to a reference pattern to confirm the polymorphic form.[1]
-
The degree of crystallinity can be estimated by calculating the ratio of the area of crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo). Significant variation in this ratio between batches indicates a potential source of variability.
-
-
Logical Diagram for Troubleshooting Inconsistent Results
This diagram provides a step-by-step logical process for diagnosing the root cause of inconsistent experimental results when using this compound.
References
- 1. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103314957A - this compound insecticide and preparation method thereof - Google Patents [patents.google.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Experimental data for green synthesis of Zn-abietate complex from natural resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
Technical Support Center: Managing Foaming Issues with Sodium Abietate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage foaming issues encountered during experiments with sodium abietate solutions.
Troubleshooting Guide
Excessive foaming in this compound solutions can interfere with experimental accuracy, impact process efficiency, and lead to product inconsistencies. This guide provides a systematic approach to identifying the cause of foaming and implementing effective solutions.
Immediate Troubleshooting Steps
-
Cease Agitation: Temporarily stop or reduce the speed of any mechanical agitation (stirring, shaking, sparging) to allow the foam to subside.
-
Check for Contamination: Ensure that the solution has not been contaminated with other surfactants or high-foaming substances.
-
Verify Concentration: Double-check the concentration of the this compound solution. Higher concentrations can lead to increased foam formation.
Systematic Troubleshooting Flowchart
The following flowchart outlines a step-by-step process for diagnosing and resolving foaming issues.
Caption: Troubleshooting workflow for managing this compound foam.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution foam so much?
A1: this compound is the sodium salt of abietic acid, a resin acid. It functions as an anionic surfactant, meaning its molecules have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In aqueous solutions, these molecules align at the air-water interface, reducing surface tension and stabilizing bubbles, which leads to foam formation. This property is inherent to its chemical structure and is why it is also used as an emulsifying and cleansing agent.[1][2]
Q2: What are the main factors that influence the stability of foam in my experiments?
A2: Several factors can affect the stability of foam in this compound solutions:
-
Concentration: Higher concentrations of this compound generally lead to more stable foam, up to a certain point (the critical micelle concentration).[3][4]
-
Temperature: The effect of temperature can be complex. In some cases, increasing temperature can decrease foam stability by reducing the viscosity of the liquid in the bubble walls.[5][6] However, in other systems, moderate temperature increases can enhance surfactant activity and foaming.[6]
-
pH: The pH of the solution can influence the charge and conformation of the abietate molecules, which in turn affects foam stability. For anionic surfactants, changes in pH can alter the electrostatic repulsion between bubble surfaces.[3][7][8][9]
-
Presence of Electrolytes (Salts): The addition of salts can impact foam stability by affecting the electrical double layer of the surfactant molecules at the bubble surface.[3][4][10]
Q3: What are antifoaming agents and how do they work?
A3: Antifoaming agents, or defoamers, are chemical additives designed to prevent the formation of foam (antifoam) or to destroy existing foam (defoamer).[11] They work by being insoluble in the foaming medium and having a lower surface tension than the solution. This allows them to spread rapidly across the surface of the foam bubbles, displacing the stabilizing surfactant molecules and causing the bubbles to coalesce and rupture.[5][12]
Q4: What type of antifoaming agent is suitable for this compound solutions?
A4: Since this compound is an anionic surfactant in an aqueous system, several types of antifoams can be effective. The most common and effective are:
-
Silicone-based defoamers: These are highly effective at low concentrations and are chemically inert. They consist of a silicone fluid (like polydimethylsiloxane) and often a hydrophobic silica filler.[11][13] They are generally compatible with anionic surfactant systems.
-
Mineral oil-based defoamers: These are cost-effective and consist of mineral oil with hydrophobic particles. They are widely used in various industrial processes.[13]
-
Polymer-based defoamers: These can include polypropylene glycol (PPG) and other organic polymers. They are often used in applications where silicone is not desired.
The choice of defoamer will depend on the specific requirements of your experiment, including temperature, pH, and any potential for downstream interference.
Q5: How much antifoaming agent should I use?
A5: The effective concentration of an antifoaming agent is typically very low. For many silicone-based emulsions, the recommended dosage is in the range of 10 to 100 parts per million (ppm) of the active material.[13] However, the optimal concentration depends on the severity of the foaming, the type of antifoam used, and the specific conditions of your system. It is crucial to perform a dose-response study to determine the minimum effective concentration to avoid potential negative impacts on your experiment.
Data Presentation
The following tables summarize typical concentrations and characteristics of common antifoaming agents used in aqueous systems. Note that the optimal choice and concentration for your specific this compound solution should be determined experimentally.
Table 1: Comparison of Common Antifoaming Agent Types
| Antifoam Type | Active Ingredients | Typical Concentration Range (ppm) | Advantages | Considerations |
| Silicone-based | Polydimethylsiloxane (PDMS), hydrophobic silica | 10 - 200 | Highly efficient at low concentrations, thermally stable, chemically inert.[11] | Can cause surface defects in some coating applications if not chosen carefully. |
| Mineral Oil-based | Mineral oil, hydrophobic waxes or silica | 50 - 500 | Cost-effective, good general-purpose performance. | May be less effective than silicone-based defoamers at very low concentrations. |
| Polymer-based | Polypropylene glycol (PPG), polyethylene glycol (PEG) | 100 - 1000 | Good for systems where silicone is undesirable, can be biodegradable. | Performance can be more temperature-dependent.[5] |
Table 2: Illustrative Performance Data of a Silicone Defoamer in a Generic Anionic Surfactant Solution
| Defoamer Concentration (% w/w) | Initial Foam Height (mm) | Foam Height after 5 min (mm) | % Foam Reduction (after 5 min) |
| 0 (Control) | 150 | 145 | 3% |
| 0.001 (10 ppm) | 120 | 90 | 40% |
| 0.005 (50 ppm) | 80 | 25 | 83% |
| 0.01 (100 ppm) | 50 | 5 | 97% |
Note: This data is illustrative for a generic anionic surfactant system and is intended to demonstrate the typical dose-response relationship. Actual results with this compound solutions will vary.
Experimental Protocols
To quantitatively assess foaming and the efficacy of antifoaming agents, standardized methods are recommended.
Protocol 1: Foam Generation and Stability Measurement (Modified Ross-Miles Method)
This method is used to measure the initial foam height (foamability) and the decay of foam over time (foam stability).[2][3]
Apparatus:
-
Graduated glass cylinder (e.g., 1000 mL) with a bottom outlet
-
Funnel or dropping pipette with a stopcock
-
Timer
-
Ruler or graduated markings on the cylinder
Procedure:
-
Prepare the this compound solution at the desired concentration and temperature.
-
Pour a specific volume (e.g., 200 mL) of the solution into the graduated cylinder. This is the "receiving solution."
-
Take another specific volume (e.g., 50 mL) of the same solution and place it in the funnel.
-
Position the funnel above the cylinder so that the solution will drop from a fixed height (e.g., 90 cm) into the receiving solution.
-
Open the stopcock and allow the solution from the funnel to fall into the receiving solution, generating foam.
-
Start the timer as soon as the funnel is empty.
-
Immediately measure the initial foam height (the volume of the foam column).
-
Record the foam height at regular intervals (e.g., 1, 3, 5, and 10 minutes) to determine the rate of foam decay.
-
Foam stability can be reported as the "foam half-life," which is the time it takes for the foam volume to reduce by 50%.[3]
Protocol 2: Evaluating Antifoam Efficacy
This protocol uses the foam generation method described above to test the effectiveness of an antifoaming agent.
Procedure:
-
Prepare a series of this compound solutions, each with a different concentration of the antifoaming agent to be tested (e.g., 0 ppm, 10 ppm, 50 ppm, 100 ppm, 200 ppm).
-
For each solution, follow the Modified Ross-Miles method (Protocol 1) to generate and measure the foam.
-
Record the initial foam height and the foam height at various time points for each antifoam concentration.
-
Compare the results to the control (0 ppm antifoam) to determine the effectiveness of the antifoam at different concentrations.
-
Plot the foam height versus antifoam concentration to identify the optimal dosage.
Visualizations
Mechanism of a Silicone-Based Defoamer
This diagram illustrates the process by which a silicone-based defoamer droplet destabilizes a foam bubble.
Caption: Mechanism of foam destruction by a silicone defoamer droplet.
References
- 1. US6156808A - Defoaming compositions and methods - Google Patents [patents.google.com]
- 2. openreviewhub.org [openreviewhub.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemsilicone.com [chemsilicone.com]
- 6. researchgate.net [researchgate.net]
- 7. kccsilicone.com [kccsilicone.com]
- 8. servyecochemicals.com [servyecochemicals.com]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. Polypropylene glycol Antifoam - Zilibon Defoamer Chemical [zilibon.com]
- 11. US5545351A - Use of stearic acid esters of polypropylene glycol to control foam - Google Patents [patents.google.com]
- 12. westpenetone.com [westpenetone.com]
- 13. lundbergtechnologies.com [lundbergtechnologies.com]
Validation & Comparative
A Comparative Analysis of Sodium Abietate and Other Rosin Acid Salts for Researchers and Drug Development Professionals
A deep dive into the comparative performance of sodium abietate, sodium dehydroabietate, and sodium pimarate, supported by experimental data and detailed protocols. This guide offers an objective look at these versatile biomaterials to aid in formulation and research decisions.
Rosin acid salts, derived from natural pine resin, are garnering increasing attention across various scientific and industrial sectors, particularly in pharmaceuticals and material science. Their inherent biocompatibility, biodegradability, and versatile physicochemical properties make them attractive candidates for a range of applications, including as emulsifiers, drug delivery vehicles, and antimicrobial agents. This guide provides a comparative study of three key rosin acid salts: this compound, sodium dehydroabietate, and sodium pimarate, to assist researchers, scientists, and drug development professionals in selecting the optimal agent for their specific needs.
Performance Comparison: A Data-Driven Overview
The efficacy of rosin acid salts is largely dictated by their molecular structure. Abietic acid, with its two double bonds, is susceptible to oxidation, while dehydroabietic acid, possessing an aromatic ring, offers greater stability. Pimaric acid, another key component of rosin, differs in its vinyl group substitution. These structural nuances translate to variations in their performance as surfactants and antimicrobial agents.
Surfactant Properties: Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant, indicating the concentration at which molecules self-assemble into micelles. A lower CMC value generally signifies a more efficient surfactant. While direct comparative studies are limited, available data on derivatives and related compounds suggest differences in the micellization behavior of these salts.
Table 1: Surfactant Properties of Rosin Acid Salts
| Parameter | This compound | Sodium Dehydroabietate | Sodium Pimarate |
| Critical Micelle Concentration (CMC) | Data not readily available in direct comparative studies. | A derivative, monomethyl PEG-750 ester of dehydroabietic acid, has a reported CMC of 0.073 g/L.[1] | Data not readily available in direct comparative studies. |
| Emulsifying Properties | Exhibits good emulsifying capabilities, making it suitable for creating stable oil-in-water emulsions.[2] | The aromatic structure enhances stability, suggesting potential for robust emulsification. | Limited specific data available, but as a rosin acid salt, it is expected to possess emulsifying properties. |
Note: The lack of directly comparable CMC and emulsification index values in the literature highlights a research gap. The provided data is based on available information for individual compounds or their derivatives and should be interpreted with caution.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
Rosin acids and their salts have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[3] This is attributed to their ability to disrupt the bacterial cell membrane. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for evaluating antimicrobial potency.
Table 2: Antimicrobial Activity (MIC) of Rosin Acid Salts
| Microorganism | This compound (µg/mL) | Dehydroabietic Acid (DHA) (µg/mL) | Pimaric Acid (µg/mL) |
| Staphylococcus aureus | 7.8 - 31.3[] | 7.81 (ATCC 1228)[5][6] | 4 - 16 (against various oral pathogens)[7] |
| Escherichia coli | 15.6 - 250[] | 125 (isolate HSM 303)[5][6] | Data not readily available. |
| Listeria monocytogenes | 1000[8] | Data not readily available. | Data not readily available. |
| Candida albicans | 1000[8] | Data not readily available. | Data not readily available. |
| Paenibacillus larvae | Data not readily available. | Data not readily available. | 6.25[3] |
Note: The data for dehydroabietic acid and pimaric acid are for the free acids, which are expected to have comparable activity to their sodium salts in solution. The specific strains and testing conditions can influence MIC values.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize and compare rosin acid salts.
Determination of Critical Micelle Concentration (CMC)
The surface tension method is a widely used and reliable technique for determining the CMC of surfactants.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the rosin acid salt in deionized water.
-
Serial Dilutions: Create a series of dilutions from the stock solution with varying concentrations, ensuring the range brackets the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is identified as the concentration at the point of inflection in the plot, where the surface tension ceases to decrease significantly with increasing concentration. This point can be determined by the intersection of the two linear portions of the curve.[9]
Evaluation of Emulsion Stability
The stability of an emulsion can be assessed through various methods, including centrifugation and monitoring of creaming or phase separation over time.
Protocol:
-
Emulsion Formation: Prepare an oil-in-water emulsion by homogenizing a specific ratio of oil (e.g., soybean oil) and an aqueous solution of the rosin acid salt at a defined concentration.
-
Initial Characterization: Immediately after preparation, measure the initial droplet size distribution using techniques like laser diffraction.
-
Accelerated Stability Testing (Centrifugation): Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[3] Observe for any phase separation (creaming or sedimentation).
-
Long-Term Stability Monitoring: Store the emulsion under controlled temperature conditions. At regular intervals, visually inspect for any signs of instability and measure changes in droplet size.
-
Emulsification Stability Index (ESI): The ESI can be calculated to quantify stability, often based on the volume of the separated layer over time.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and efficient way to determine the MIC of an antimicrobial agent.[2]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the rosin acid salt in a suitable solvent and create a series of two-fold dilutions in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well. Include a growth control well with no antimicrobial agent.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the rosin acid salt that shows no visible bacterial growth (turbidity) after incubation.[10]
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed antimicrobial mechanism of rosin acid salts.
References
- 1. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 2. Sodium Picramate | C6H4N3NaO5 | CID 5362461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. US8680232B2 - Preparation method of pimaric acid type resin acid - Google Patents [patents.google.com]
- 6. Pimaric acid (L) | C24H41NO3 | CID 221063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pimaric Acid | C20H30O2 | CID 220338 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying Sodium Abietate
For Researchers, Scientists, and Drug Development Professionals
Sodium abietate, the sodium salt of abietic acid, is a principal component of rosin and finds application in various industrial and pharmaceutical formulations. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. This guide provides a comparative overview of common analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. The performance of these methods is compared based on experimental data, and detailed experimental protocols are provided.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC, GC, and Titrimetry for the analysis of this compound and related resin acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the reaction of the analyte with a reagent of known concentration. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. Derivatization may be used to improve separation.[1] | Extraction and derivatization to increase volatility are often required.[1][2] | Dissolution in a suitable solvent. |
| Instrumentation | HPLC system with a pump, injector, column (e.g., C18), and detector (e.g., UV, MS).[3] | GC system with an injector, column, oven, and detector (e.g., FID, MS).[2] | Burette, pH meter or indicator. |
| Linearity (R²) | > 0.999[3][4] | > 0.98[5] | Not applicable |
| Accuracy (% Recovery) | 98.87% - 102.92%[3] | 99.71% - 101.84%[5] | High accuracy for purity assessment. |
| Precision (% RSD) | < 2%[6] | 0.56% - 2.19%[5] | Typically low RSD. |
| Limit of Detection (LOD) | 0.15 - 2.069 µg/mL[3][4] | 0.013 - 0.017 mg/kg[5] | Higher than chromatographic methods. |
| Limit of Quantification (LOQ) | 6.271 µg/mL[3] | 0.022 - 0.079 mg/kg[5] | Higher than chromatographic methods. |
| Advantages | High sensitivity and selectivity, suitable for complex matrices, derivatization not always required. | High resolution and accuracy.[1] | Simple, cost-effective, no specialized equipment needed for basic titration. |
| Disadvantages | Higher cost of instrumentation and solvents. | Tedious sample preparation, including derivatization.[1] | Less sensitive and specific, susceptible to interferences from other acidic or basic compounds. |
Experimental Protocols
This method is suitable for the quantification of this compound in various samples.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Orthophosphoric acid (analytical grade)[3][7]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 85:15 v/v).[3] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 120 µg/mL.[3]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
GC is a powerful technique for the analysis of resin acids, but typically requires derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5MS)
Reagents:
-
Solvent for extraction (e.g., methyl-t-butyl ether)[8]
-
Derivatizing agent (e.g., diazomethane or other methylating agent)
-
This compound reference standard
-
Internal standard (e.g., methyl-O-methyl podocarpate)[8]
Procedure:
-
Sample Extraction: Extract the resin acids from the sample using a suitable solvent like methyl-t-butyl ether.[8]
-
Derivatization: Evaporate the solvent and derivatize the residue to form methyl esters of the resin acids. This is necessary to increase their volatility for GC analysis.
-
Standard Preparation: Prepare a stock solution of the derivatized this compound reference standard and the internal standard. Prepare calibration standards by diluting the stock solution.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 100°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Detector temperature (FID): 300°C
-
Carrier gas: Helium at a constant flow rate.
-
-
Analysis: Inject the derivatized standards and samples into the GC.
-
Quantification: Identify the peaks based on their retention times. Quantify the analytes using the internal standard method by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration ratio.[9]
This method is suitable for determining the purity of a this compound sample.
Instrumentation:
-
Autotitrator or a pH meter with a glass electrode
-
Burette
-
Magnetic stirrer
Reagents:
-
Glacial acetic acid (analytical grade)
-
0.1 M Perchloric acid in glacial acetic acid (standardized)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh about 0.2 g of the this compound sample and dissolve it in 50 mL of glacial acetic acid in a beaker.[10]
-
Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Titrate the sample solution with standardized 0.1 M perchloric acid. Record the pH or potential readings as a function of the titrant volume.
-
Endpoint Determination: The endpoint of the titration is the point of the greatest change in pH or potential per unit volume of titrant added. This can be determined from the titration curve or its derivative.
-
Calculation: Calculate the percentage purity of this compound using the following formula: Purity (%) = (V × M × F) / W × 100 Where:
-
V = Volume of perchloric acid solution used at the endpoint (mL)
-
M = Molarity of the perchloric acid solution
-
F = Molar mass of this compound (324.44 g/mol )
-
W = Weight of the sample (mg)
-
Visualizations
References
- 1. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 2. organomation.com [organomation.com]
- 3. researchgate.net [researchgate.net]
- 4. brjac.com.br [brjac.com.br]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. ncasi.org [ncasi.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mit.edu [web.mit.edu]
A Comparative Analysis of the Antimicrobial Efficacy of Sodium Abietate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium Abietate's Performance Against Conventional Antibiotics.
This guide provides a comprehensive validation of this compound's antimicrobial efficacy, presenting a comparative analysis with established antibiotics, tetracycline and ampicillin. The data herein is supported by detailed experimental protocols and visual representations of the underlying scientific principles.
Quantitative Performance Analysis
The antimicrobial potential of this compound has been quantitatively assessed using standardized methodologies, primarily the Minimum Inhibitory Concentration (MIC) and Disk Diffusion assays. These tests reveal the compound's ability to inhibit the growth of and kill various pathogenic microorganisms.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound and its precursor, abietic acid, against a panel of bacteria and yeast. For comparison, typical MIC ranges for tetracycline and ampicillin are also provided.
| Microorganism | This compound (μmol/L) | Abietic Acid (μg/mL) | Tetracycline (μg/mL) | Ampicillin (μg/mL) |
| Escherichia coli | 7.8[1] | 3 - 11[1] | 0.5 - >128 | 2 - >256 |
| Listeria monocytogenes | 1000[1] | - | 0.25 - 8 | 0.06 - 0.5 |
| Staphylococcus aureus | - | 6 - 76[1] | 0.12 - >128 | 0.06 - >256 |
| Candida albicans | 1000[1] | 20 - 39[1] | - | - |
Note: Lower MIC values indicate higher antimicrobial efficacy. Data for tetracycline and ampicillin represent a general range and can vary significantly based on the bacterial strain and resistance profile.
Disk Diffusion Assay: Zone of Inhibition
The disk diffusion assay measures the diameter of the zone of growth inhibition around a disk containing the antimicrobial agent. A larger zone of inhibition indicates greater susceptibility of the microorganism to the agent.
| Microorganism | This compound Inhibition Zone (mm) | Tetracycline Inhibition Zone (mm) | Activity Index (this compound vs. Tetracycline) |
| Escherichia coli | 11.31 ± 0.64 | Not specified | 0.65[2] |
| Listeria monocytogenes | 10.08 ± 0.46 | Not specified | 0.45[2] |
| Staphylococcus aureus | 8.42 ± 0.84 | Not specified | 0.96[2] |
| Salmonella enterica | 7.25 ± 0.35 | Not specified | 1.17[2] |
Note: The Activity Index is the ratio of the inhibition zone of this compound to that of the standard antibiotic (tetracycline). An index greater than 1 suggests higher potency than the standard.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound, tetracycline, and ampicillin are prepared in an appropriate solvent and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Disk Diffusion Assay Protocol (Kirby-Bauer Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described in the MIC protocol.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Disk Application: Paper disks impregnated with known concentrations of this compound and the comparative antibiotics (tetracycline, ampicillin) are placed on the surface of the agar.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.
Mechanism of Action and Signaling Pathways
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the bacterial cell membrane. This mechanism is shared with its precursor, abietic acid. The hydrophobic nature of the molecule facilitates its interaction with the lipid bilayer of the cell membrane, leading to a loss of integrity and subsequent cell death.
Caption: Workflow for assessing antimicrobial efficacy.
The disruption of the cell membrane is a direct physical mechanism and does not necessarily involve intricate signaling pathways within the bacterium in the same way that some antibiotics do (e.g., by inhibiting specific enzymes involved in cell wall synthesis or protein synthesis). However, the cellular stress caused by membrane damage can trigger downstream signaling responses in the bacteria as a survival mechanism, though these are secondary to the initial bactericidal action.
Caption: Mechanism of this compound's antimicrobial action.
Synergistic Potential
Interestingly, studies on abietic acid have shown a synergistic effect when combined with conventional antibiotics like ampicillin. This suggests that this compound could potentially be used in combination therapies to enhance the efficacy of existing antibiotics and combat drug-resistant bacteria. The proposed mechanism for this synergy involves the disruption of the cell membrane by abietic acid, which may facilitate the entry of other antibiotics into the bacterial cell.
Conclusion
This compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy, particularly when compared to tetracycline against Salmonella enterica, is noteworthy. The primary mechanism of action appears to be the disruption of the bacterial cell membrane, a direct and potent method of inducing cell death. Further research into its synergistic effects with other antibiotics could open new avenues for the development of novel antimicrobial therapies. The data presented in this guide provides a solid foundation for researchers and drug development professionals to consider this compound as a viable candidate for further investigation and potential clinical application.
References
A Comparative Spectroscopic Analysis of Sodium Abietate for Researchers and Drug Development Professionals
An in-depth guide to the spectroscopic characterization of sodium abietate, a promising antimicrobial agent, in comparison to the well-defined sodium acetate. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to support research and development applications.
This compound, a sodium salt of the diterpenoid abietic acid found in pine resin, has garnered significant interest for its antimicrobial properties.[1] Its potential as a cost-effective and sustainable alternative to conventional antibiotics necessitates a thorough understanding of its structural and chemical properties. Spectroscopic techniques are indispensable tools for the comprehensive characterization of such compounds. This guide offers a comparative analysis of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), with sodium acetate serving as a well-characterized reference compound.
Data at a Glance: this compound vs. Sodium Acetate
The following tables summarize the key spectroscopic data for this compound and sodium acetate, providing a clear and concise comparison for researchers.
Table 1: FTIR Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | Sodium Acetate (cm⁻¹) | Vibrational Mode |
| Carboxylate (COO⁻) | 1544 | ~1570 | Asymmetric Stretching |
| Carboxylate (COO⁻) | 1397 | ~1415 | Symmetric Stretching |
| C-H | 2926, 2865 | ~2930 | Stretching |
| C-H (residual abietic acid) | 882 | - | Deformation |
Note: Peak positions for sodium acetate can vary slightly based on the sample preparation and hydration state.
Table 2: NMR Spectroscopy Data (¹H and ¹³C)
¹H NMR (Proton NMR)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | Not directly available in literature | Predicted to have multiple signals in the aliphatic (0.8-2.5 ppm) and olefinic (5.0-6.0 ppm) regions. |
| Sodium Acetate | ~1.90 (in D₂O) | Methyl protons (CH₃) |
¹³C NMR (Carbon-13 NMR)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | Not directly available in literature | Predicted to have signals corresponding to quaternary, methine, methylene, and methyl carbons, as well as olefinic and carboxylate carbons. |
| Sodium Acetate | ~23.97 (in D₂O) | Methyl carbon (CH₃) |
| ~182.02 (in D₂O) | Carboxylate carbon (COO⁻) |
Note: The NMR data for this compound is predicted based on the known spectra of abietic acid and its derivatives. Experimental determination is recommended for precise characterization.
Table 3: Mass Spectrometry Data
| Compound | m/z (Mass-to-Charge Ratio) | Ion | Ionization Method |
| This compound | 301.21 | [C₂₀H₂₉O₂]⁻ (Deprotonated abietic acid) | Electrospray Ionization (ESI), Negative Mode |
| Sodium Acetate | 82.00 | [C₂H₃O₂]⁻ (Acetate anion) | Electrospray Ionization (ESI), Negative Mode |
| 105.02 | [CH₃COONa + H]⁺ | Electrospray Ionization (ESI), Positive Mode (as sodium adduct) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups in the sample.
Methodology:
-
Sample Preparation: For solid samples like this compound and sodium acetate, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[1] A small amount of the powdered sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed on the crystal, and the anvil is pressed against the sample to ensure good contact. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to specific functional groups by comparing the peak positions (in cm⁻¹) to known correlation charts and literature values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O for sodium salts) in a clean NMR tube.
-
Instrumentation: The analysis is performed using a high-field NMR spectrometer.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The chemical shifts (δ) are referenced to an internal standard (e.g., TMS or a residual solvent peak). The integration of signals in ¹H NMR provides the relative ratio of protons, and the splitting patterns (multiplicity) give information about neighboring protons. In ¹³C NMR, the number of signals corresponds to the number of non-equivalent carbon atoms.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and structure.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of methanol and water, to a low concentration (typically in the µg/mL to ng/mL range).
-
Ionization: Electrospray Ionization (ESI) is a suitable technique for analyzing salts like this compound and sodium acetate. The sample solution is introduced into the mass spectrometer, where it is sprayed into a fine mist and ionized. Analysis can be performed in both positive and negative ion modes.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., ion trap, quadrupole, or time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion or a related adduct, providing the molecular weight of the compound.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the logical flow of spectroscopic characterization.
Caption: Workflow for the spectroscopic characterization of this compound.
References
A Comparative Analysis of the Toxicity Profiles of Sodium Abietate and Sodium Dodecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of two widely used surfactants: sodium abietate and sodium dodecyl sulfate (SDS). By presenting available experimental data on their cytotoxicity, hemolytic activity, and acute toxicity, this document aims to assist researchers in making informed decisions regarding their application in experimental and developmental contexts.
Executive Summary
Sodium dodecyl sulfate (SDS) is a well-characterized anionic surfactant with a considerable body of toxicological data. It is known to be cytotoxic to a variety of cell types, exhibit hemolytic activity through membrane disruption, and has a defined acute oral toxicity profile. In contrast, this compound, a sodium salt of a resin acid, is less extensively studied. While it demonstrates antimicrobial properties, comprehensive data on its cytotoxicity to human cells and its hemolytic potential are not as readily available. This guide compiles the existing data for a side-by-side comparison.
Data Presentation
The following tables summarize the available quantitative data for the toxicity of this compound and SDS.
Table 1: Comparison of In Vitro Cytotoxicity
| Compound | Test System | Endpoint | Result |
| This compound | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 7.8 µmol/L[1] |
| Sodium Dodecyl Sulfate (SDS) | Human airway model (MucilAir™) | Cytotoxicity (LDH release) | ≥2.5 mM[2] |
| Human intestinal epithelial cells (Caco-2) | Increased permeability | 0.40 mM |
Table 2: Comparison of Hemolytic Activity
| Compound | Test System | Observation |
| This compound | Data not available | - |
| Sodium Dodecyl Sulfate (SDS) | Human Erythrocytes (0.07% Hct) | No hemolysis observed at concentrations up to ~5.2 µM (1.5 ppm) over 30 minutes.[3] |
| Human Erythrocytes | Hemolysis occurs via direct disruption of the cell membrane.[4][5] |
Table 3: Comparison of Acute Oral Toxicity
| Compound | Test Animal | LD50 (Lethal Dose, 50%) |
| This compound | Rat | Data not available; generally considered to have low acute oral toxicity.[6] |
| Sodium Dodecyl Sulfate (SDS) | Rat | 977 - 1200 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Cytotoxicity Assay (Minimum Inhibitory Concentration - MIC)
Purpose: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.
General Protocol (for this compound against E. coli):
-
A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Each dilution is inoculated with a standardized suspension of E. coli.
-
A positive control (medium with bacteria, no compound) and a negative control (medium only) are included.
-
The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube or well.[1]
In Vitro Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
Purpose: To quantify cytotoxicity by measuring the activity of LDH released from damaged cells.
General Protocol (for SDS on MucilAir™):
-
The MucilAir™ tissues are exposed to various concentrations of SDS for a defined period (e.g., 24 hours).
-
At the end of the exposure, the basolateral culture medium is collected.
-
The amount of LDH in the medium is quantified using a commercially available LDH cytotoxicity assay kit.
-
The assay measures the conversion of a lactate substrate to pyruvate, which then generates a colored formazan product.
-
The absorbance of the formazan is measured spectrophotometrically and is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Hemolysis Assay
Purpose: To determine the ability of a substance to damage red blood cells (erythrocytes) and cause the release of hemoglobin.
General Protocol:
-
Fresh human red blood cells are washed and resuspended in a buffered saline solution to a specific hematocrit (e.g., 0.07%).[3]
-
The erythrocyte suspension is incubated with various concentrations of the test substance (e.g., SDS) for a set time (e.g., 30 minutes) at a physiological temperature.[3]
-
A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (buffer only) are included.
-
After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
The amount of hemoglobin released into the supernatant is measured by spectrophotometry at a specific wavelength (e.g., 540 nm).
-
The percentage of hemolysis is calculated relative to the positive control.
Acute Oral Toxicity Study (LD50)
Purpose: To determine the single dose of a substance that is lethal to 50% of a group of test animals.
General Protocol (as per OECD Guideline 423):
-
A group of rats (typically female) is used for the study.
-
The test substance is administered by oral gavage in a stepwise procedure using a limited number of animals at each step.
-
The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.
-
The results from each step are used to determine the dose for the subsequent step.
-
The LD50 value is estimated based on the mortality data from the different dose levels.
Mandatory Visualizations
Experimental Workflow for a Typical In Vitro Cytotoxicity Assay
References
- 1. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morin-5′-Sulfonic Acid Sodium Salt (NaMSA) Attenuates Cyclophosphamide-Induced Histological Changes in Genitourinary Tract in Rats—Short Report | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of hemolysis of erythrocytes by sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneity of glycoproteins of the human erythrocyte membrane. Fractionation in sodium dodecyl sulfate containing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resin acids and Rosin acids, sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance of Sodium Abietate in Diverse pH Environments: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the performance of sodium abietate, a naturally derived surfactant, across a spectrum of pH conditions. This report presents a comparative analysis with other common surfactants, supported by experimental data and detailed methodologies.
This compound, the sodium salt of abietic acid derived from rosin, is a versatile anionic surfactant with applications in emulsification, detergency, and as a potential excipient in pharmaceutical formulations. Its performance, however, is intrinsically linked to the pH of the surrounding medium, a critical factor for formulation scientists. This guide provides an in-depth look at the pH-dependent behavior of this compound and compares its efficacy to other widely used surfactants.
Impact of pH on the Physicochemical Properties of this compound
The performance of this compound is significantly influenced by pH due to the presence of a carboxylate head group. In aqueous solutions, this compound imparts a slightly alkaline pH, typically ranging from 7.5 to 9.5 for a 1% solution.[1] The degree of ionization of the carboxylate group is a key determinant of its surfactant properties.
At alkaline pH, the carboxylate group is fully ionized, leading to strong electrostatic repulsions between the surfactant head groups at interfaces. This ionization enhances its solubility and effectiveness as an emulsifier and dispersant. As the pH decreases towards the pKa of abietic acid, the carboxylate group becomes protonated, forming the less soluble abietic acid. This transition significantly alters the surfactant's performance characteristics.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles. The CMC of anionic surfactants with carboxylate head groups, such as this compound, is known to be pH-dependent. Generally, as the pH increases, the ionization of the carboxylate head group increases, leading to greater electrostatic repulsion between the surfactant monomers. This increased repulsion necessitates a higher surfactant concentration to initiate micelle formation, resulting in a higher CMC.[2]
Surface Tension
The ability of a surfactant to reduce the surface tension of a liquid is a primary measure of its effectiveness. For carboxylate surfactants, surface tension is also influenced by pH. In alkaline solutions, where this compound is fully ionized, it effectively reduces surface tension. However, as the pH is lowered, the protonation of the carboxylate group to the less surface-active abietic acid can lead to a decrease in surface activity and potentially an increase in surface tension. Studies on similar surfactants have shown that the surface tension of aqueous solutions can be significantly affected by pH, especially in the premicellar concentration range.
Emulsifying Performance
This compound is recognized for its excellent emulsifying properties.[3][4] The stability of emulsions formed with this compound is contingent on the pH of the aqueous phase. In alkaline conditions, the ionized surfactant molecules form a stable protective layer around oil droplets, preventing coalescence through electrostatic repulsion. As the pH decreases, the reduction in charge on the droplet surface weakens these repulsive forces, potentially leading to emulsion instability, including flocculation and coalescence.
Comparative Performance Analysis
To provide a comprehensive understanding of this compound's performance, it is essential to compare it with other commonly used surfactants under varying pH conditions.
This compound vs. Sodium Lauryl Sulfate (SLS)
Sodium Lauryl Sulfate (SLS) is a strong anionic surfactant with a sulfate head group. Unlike the carboxylate group of this compound, the sulfate group of SLS remains fully ionized over a wide pH range.[5] This key difference dictates their respective performance profiles in response to pH changes.
| Property | This compound | Sodium Lauryl Sulfate (SLS) |
| pH Sensitivity | High | Low |
| Optimal pH Range | Alkaline | Wide range (acidic to alkaline) |
| Performance in Acidic pH | Reduced efficacy, potential precipitation | Stable and effective |
| Biodegradability | Generally considered biodegradable[4] | Slower to biodegrade |
Table 1: Comparison of this compound and Sodium Lauryl Sulfate Performance with Respect to pH.
The consistent performance of SLS across a broad pH spectrum makes it a versatile choice for various applications. However, this compound's natural origin and biodegradability present significant advantages in formulations where environmental impact is a concern.[4]
Experimental Protocols
To facilitate further research and validation, the following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plot indicates micelle formation.
Method: UV-Visible Spectroscopy
-
Reagents and Equipment:
-
Surfactant solution of known concentration.
-
Hydrophobic dye (e.g., pyrene).
-
UV-Visible Spectrophotometer.
-
Volumetric flasks and pipettes.
-
pH meter and buffer solutions.
-
-
Procedure:
-
Prepare a series of surfactant solutions of varying concentrations in the desired pH-buffered water.
-
Add a small, constant amount of a stock solution of the hydrophobic dye to each surfactant solution.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of the dye at its maximum wavelength for each surfactant concentration.
-
Plot the absorbance versus the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
Evaluation of Emulsion Stability
Emulsion stability can be assessed by monitoring the degree of phase separation over time. A common method is the measurement of the creaming index.
Method: Creaming Index Measurement
-
Materials and Equipment:
-
Oil phase and aqueous phase (containing the surfactant at a specific concentration and pH).
-
Homogenizer (e.g., high-speed blender or sonicator).
-
Graduated cylinders or test tubes.
-
Camera or visual inspection setup.
-
-
Procedure:
-
Prepare the oil-in-water emulsion by homogenizing the oil and aqueous phases for a set period.
-
Immediately transfer a known volume of the freshly prepared emulsion into a graduated cylinder.
-
Store the cylinder in a quiescent state at a controlled temperature.
-
At regular time intervals, measure the height of the cream layer (Hc) and the total height of the emulsion (He).
-
Calculate the Creaming Index (CI) as: CI (%) = (Hc / He) * 100.[6]
-
Plot the Creaming Index as a function of time. A lower rate of increase in the CI indicates greater emulsion stability.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The performance of this compound as a surfactant is highly dependent on the pH of the formulation. Its efficacy is optimal in alkaline conditions where its carboxylate head group is fully ionized. In contrast to surfactants like sodium lauryl sulfate, which maintain their performance across a wide pH range, the utility of this compound in acidic formulations is limited. However, its favorable environmental profile makes it an attractive option for applications where biodegradability is a key consideration. The experimental protocols and comparative data presented in this guide offer a valuable resource for formulation scientists seeking to harness the unique properties of this natural surfactant.
References
A Comparative Guide to the X-ray Diffraction Analysis of Sodium Abietate and Alternative Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray diffraction (XRD) characteristics of sodium abietate, a key component derived from rosin acids, against two common alternatives, sodium stearate and sodium oleate. This document is intended to serve as a practical resource for researchers and professionals involved in materials science, pharmaceuticals, and drug development, offering valuable insights into the crystalline properties of these materials.
Introduction to Crystalline Structure Analysis
X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, researchers can deduce information about the arrangement of atoms and molecules within a crystal lattice. This information is critical in pharmaceutical development and materials science for understanding physical properties such as solubility, stability, and bioavailability.
This compound, a sodium salt of abietic acid, finds applications as an emulsifier and stabilizer. Similarly, sodium stearate and sodium oleate are widely used as emulsifying agents, lubricants, and viscosity-modifying agents in various industries, including pharmaceuticals and cosmetics. Understanding their crystalline properties through XRD is essential for formulation development and quality control.
Comparative X-ray Diffraction Data
The following tables summarize the key quantitative data obtained from the powder X-ray diffraction (PXRD) analysis of this compound, sodium stearate, and sodium oleate. These tables are designed for easy comparison of their crystalline characteristics.
Table 1: Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 15.51 | 5.7 | High |
| 28.84 | 3.0 | Medium |
Note: The XRD profile of this compound often exhibits broad diffraction peaks, indicating a structure that may not be highly crystalline.
Table 2: Powder X-ray Diffraction Data for Sodium Stearate
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| ~3.5 | ~25.2 | High |
| ~5.3 | ~16.7 | Medium |
| ~7.0 | ~12.6 | Medium |
| ~21.5 | ~4.1 | High |
Note: Sodium stearate can exist in different polymorphic forms (e.g., alpha, beta, gamma), which will influence the exact peak positions and intensities in the XRD pattern. The data presented here are representative.
Table 3: Powder X-ray Diffraction Data for Sodium Oleate
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| ~4.0 | ~22.1 | High |
| ~6.0 | ~14.7 | Medium |
| ~8.0 | ~11.0 | Medium |
| ~22.0 | ~4.0 | High |
Note: The presence of a double bond in the oleate chain can affect the crystal packing compared to the saturated stearate chain, leading to differences in their respective XRD patterns.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable XRD data. Below is a comprehensive methodology for the powder X-ray diffraction analysis of organic salts like this compound and its alternatives.
Detailed Experimental Protocol for Powder X-ray Diffraction Analysis
1. Sample Preparation:
-
Grinding: The sample (this compound, sodium stearate, or sodium oleate) is finely ground to a homogenous powder using an agate mortar and pestle. This step is critical to ensure random orientation of the crystallites and to minimize preferred orientation effects in the data.
-
Sample Mounting: The finely ground powder is carefully packed into a sample holder. The surface of the sample should be flat and level with the surface of theholder to ensure accurate diffraction angles. A glass slide can be used to gently press and flatten the powder.
2. Instrument Setup and Data Collection:
-
Instrument: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.
-
Voltage and Current: The X-ray tube is operated at a voltage of 40 kV and a current of 40 mA.
-
Scan Range: The diffraction pattern is recorded over a 2θ range of 5° to 50°.
-
Scan Speed: A continuous scan is performed at a rate of 2° per minute.
-
Step Size: The data is collected with a step size of 0.02°.
3. Data Analysis:
-
Phase Identification: The resulting diffraction pattern is analyzed to identify the crystalline phases present in the sample. This is done by comparing the experimental peak positions (2θ values) and relative intensities with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).
-
Lattice Parameter Refinement: For crystalline samples, the unit cell parameters can be refined from the positions of the diffraction peaks.
-
Crystallite Size and Strain Analysis: The width of the diffraction peaks can be used to estimate the average crystallite size and the amount of lattice strain within the material, often utilizing the Scherrer equation.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for conducting a powder X-ray diffraction analysis, from sample preparation to final data analysis and interpretation.
Caption: Workflow for Powder X-ray Diffraction Analysis.
Conclusion
The X-ray diffraction analysis of this compound reveals a material with a lower degree of crystallinity compared to its alternatives, sodium stearate and sodium oleate. The distinct diffraction patterns of these compounds, characterized by different peak positions and intensities, reflect their unique crystal structures. This comparative guide provides essential data and standardized protocols to aid researchers in the accurate characterization and selection of these materials for their specific applications in pharmaceutical formulations and other scientific endeavors. The provided experimental workflow offers a clear and concise overview of the steps involved in a typical powder XRD analysis, ensuring consistency and reliability in experimental outcomes.
Assessing the Purity of Synthesized Sodium Abietate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation of experimental results and the development of safe and effective therapeutics. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized sodium abietate, a sodium salt of the diterpenoid abietic acid. We present detailed experimental protocols, comparative data, and a look at alternative rosin acid salts to aid in the selection of the most appropriate purity assessment strategy.
This compound, derived from rosin acids found in pine resin, is utilized in various applications, including as an emulsifier and stabilizer in pharmaceutical and cosmetic formulations. The presence of impurities, such as other rosin acids (e.g., dehydroabietic acid, neoabietic acid, palustric acid) or residual reactants from synthesis, can significantly impact its physicochemical properties and biological activity. Therefore, robust analytical methods are essential for its quality control.
Comparison of Purity Assessment Methods
The purity of synthesized this compound can be determined using a variety of analytical techniques, each with its own advantages and limitations. The choice of method will depend on the specific requirements of the analysis, including the desired accuracy, the expected impurities, and the available instrumentation. The table below summarizes the key aspects of the most common methods.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Range (%) |
| Non-Aqueous Titration | Acid-base titration in a non-aqueous solvent. The basic this compound is titrated with a standardized acid. | Overall purity of the salt. | Cost-effective, simple, and provides a good overall purity assessment. | Not specific for the abietate moiety; other basic impurities can interfere. | 95.0 - 99.0[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase. | Purity (as peak area percentage), identification, and quantification of specific impurities. | High resolution and sensitivity, allowing for the detection and quantification of a wide range of impurities. | Requires a reference standard for quantification; method development can be time-consuming. | ≥ 95.0[1][2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Absolute purity determination without the need for a specific reference standard of this compound. | Highly accurate and precise; provides structural information about the analyte and any impurities.[3][4][5][6] | Requires access to an NMR spectrometer; can be more expensive than other methods. | Can determine absolute purity with high accuracy. |
| Gas Chromatography (GC) | Separation of volatile components in the gas phase. For rosin acids, derivatization to methyl esters is typically required. | Analysis of the rosin acid profile of the starting material and potential acid impurities. | Excellent for separating and identifying different rosin acids. | Requires derivatization, which adds a step to the sample preparation. | Not directly applicable to the sodium salt without hydrolysis and derivatization. |
Experimental Protocols
Non-Aqueous Titration
This method is suitable for determining the overall purity of this compound by titrating it as a base in a non-aqueous medium.
Instrumentation:
-
Analytical balance
-
Burette (25 mL or 50 mL)
-
Potentiometer with a suitable electrode (e.g., glass-calomel) or a visual indicator.
Reagents:
-
Perchloric acid (HClO₄) in glacial acetic acid (0.1 N), standardized.
-
Glacial acetic acid.
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid) or other suitable indicator.
Procedure:
-
Accurately weigh approximately 300-400 mg of the synthesized this compound into a clean, dry 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.
-
If using a visual indicator, add 2-3 drops of crystal violet solution. The solution should turn violet (basic).
-
Titrate the sample solution with standardized 0.1 N perchloric acid in glacial acetic acid.
-
The endpoint is reached when the color of the solution changes from violet to blue-green (for crystal violet indicator) or when a sharp potential change is observed in the potentiometric titration.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (V_sample - V_blank) * N * MW / (W * 10)
Where:
-
V_sample = Volume of HClO₄ used for the sample (mL)
-
V_blank = Volume of HClO₄ used for the blank (mL)
-
N = Normality of the HClO₄ solution
-
MW = Molecular weight of this compound (324.44 g/mol )
-
W = Weight of the sample (g)
-
High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components.
-
This compound reference standard (if available for quantitative analysis).
Chromatographic Conditions (Adapted from general methods for similar compounds):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for general detection of resin acids)
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation (if available): Prepare a stock solution of the this compound reference standard at a known concentration in the mobile phase.
-
Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the synthesized this compound can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using the reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a signal that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Comparison with an Alternative: Potassium Abietate
Potassium abietate is another salt of abietic acid that can be used in similar applications. The choice between sodium and potassium salts may depend on factors such as solubility, hygroscopicity, and the specific requirements of the formulation.
| Property | This compound | Potassium Abietate |
| Molecular Weight | 324.44 g/mol | 340.55 g/mol |
| CAS Number | 14351-66-7[2] | 23250-44-4[1] |
| Typical Purity | ≥ 95%[2] | Typically >95% (data less readily available) |
| Purity Assessment | Methods described in this guide are applicable. | Similar analytical methods (titration, HPLC, qNMR) would be used. |
| Solubility | Soluble in water. | Generally soluble in water. |
The purity of potassium abietate can be assessed using the same analytical techniques described for this compound, with adjustments made for the difference in molecular weight in calculations.
Mandatory Visualizations
Caption: Workflow for Purity Assessment by Non-Aqueous Titration.
Caption: Workflow for Purity Assessment by HPLC.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Abietate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the proper disposal of sodium abietate, a compound utilized in various research and development applications.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is best practice to treat all chemicals with caution.[2]
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[3][4]
Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2][3]
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. For powder spills, cover with a plastic sheet to minimize spreading. Mechanically collect the spilled material and place it in an appropriate, labeled container for disposal. Avoid creating dust. Thoroughly clean the contaminated surface.[4] Discharge into the environment must be avoided.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration.[3] Disposing of chemicals down the drain or in regular trash is generally not permissible without specific approval from environmental health and safety personnel.[5][6]
-
Waste Identification and Collection:
-
Treat all unwanted this compound as chemical waste.
-
Collect the waste material in a suitable, sealable, and clearly labeled container. Ensure the container is compatible with the chemical.
-
-
Labeling the Waste Container:
-
Properly label the hazardous waste container with the full chemical name, "this compound." Do not use abbreviations.[5]
-
Include the quantity of the waste.
-
Indicate the date of waste generation.
-
Provide the laboratory or department information, including the room number and the principal investigator's name and contact information.[5]
-
Clearly mark the container with the words "Hazardous Waste."[5]
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the chemical waste.[5]
-
Provide them with a complete list of the chemicals for disposal.
-
Follow their specific procedures for waste pickup requests.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[7][8]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing, the container can often be disposed of in regular trash after defacing the label, or it may be recycled or reconditioned.[3][8] Always confirm this with your EHS department.
-
Summary of Safety and Disposal Information
| Aspect | Guideline | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [3] |
| Sewer Disposal | Do not discharge to sewer systems. | [3] |
| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye/face protection. | [2][3][4] |
| Handling | Use in a well-ventilated place. Avoid dust formation. | [2][3] |
| Spill Cleanup | Mechanically take up and place in suitable containers for disposal. Avoid creating dust. | [4] |
| Empty Container Disposal | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste. Puncture and dispose of in a sanitary landfill or recycle. | [3][7][8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Sodium abietate
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Sodium Abietate to foster a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure and ensure safety.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area.[1][2] The use of a local exhaust ventilation system or a chemical fume hood is recommended to control dust dispersion.[3][4][5]
-
Eye Wash Stations and Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Personal Protective Equipment: A comprehensive PPE plan is your first line of defense against chemical exposure.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Must be worn to prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | Impervious clothing is required to prevent skin contact.[6] Always inspect gloves for integrity before use. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if exposure limits are exceeded or if irritation is experienced. For higher concentrations, a positive-pressure supplied air respirator may be necessary.[1] |
Health Hazards and First Aid Measures
Understanding the potential health hazards and the appropriate first aid response is critical in case of an accidental exposure.
| Exposure Route | Potential Health Effects | First Aid Procedures |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][7] If irritation persists, seek medical attention. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek medical attention. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Clean mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[2][7] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential for maintaining the chemical's stability and preventing accidents.
Handling:
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store at room temperature.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed to ensure environmental safety and regulatory compliance.
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Cover the powder spill with a plastic sheet or tarp to minimize spreading.[1]
-
Clean-up:
Disposal:
-
Disposal of this compound and its containers must be conducted by a licensed waste disposal company.[3]
-
Follow all local and national regulations for chemical waste disposal.[3]
-
Do not discharge into sewer systems.[2]
Operational Workflow and Emergency Response
The following diagrams illustrate the standard operational workflow for handling this compound and the logical steps for emergency response.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
